2-Fluoro-2-phenylcyclopropan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
914221-39-9 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 |
IUPAC Name |
2-fluoro-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2 |
InChI Key |
UJTQURLMCYMANH-UHFFFAOYSA-N |
SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
Synonyms |
2-fluoro-2-phenylcyclopropylamine |
Origin of Product |
United States |
Foundational & Exploratory
2-Fluoro-2-phenylcyclopropan-1-amine CAS number 914221-39-9
An In-depth Technical Guide to 2-Fluoro-2-phenylcyclopropan-1-amine (CAS: 914221-39-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[1][2] When combined with conformationally constrained scaffolds like the cyclopropane ring, the potential for therapeutic innovation is magnified.[3][4] This guide focuses on 2-Fluoro-2-phenylcyclopropan-1-amine (CAS No. 914221-39-9), a prototypical example of this synergy. As a fluorinated analog of the classic monoamine oxidase inhibitor tranylcypromine, this molecule serves as a versatile building block and a pharmacologically active agent, offering a rich platform for exploring structure-activity relationships and developing novel therapeutics.
Core Molecular Profile and Physicochemical Properties
2-Fluoro-2-phenylcyclopropan-1-amine is a synthetic organic compound that merges the rigid cyclopropane backbone with a phenyl ring and a primary amine, distinguished by the presence of a fluorine atom geminal to the phenyl group. This single atomic substitution dramatically alters its electronic properties and biological target profile compared to its non-fluorinated parent, tranylcypromine.
| Property | Value | Source |
| CAS Number | 914221-39-9 | [5] |
| Molecular Formula | C₉H₁₀FN | [5] |
| Molecular Weight | 151.18 g/mol | [5] |
| SMILES | NC1C(C2=CC=CC=C2)(F)C1 | [5] |
| Purity | Typically ≥97% (Varies by supplier) | [6] |
| Storage | Store at room temperature, keep dry and cool. | [6] |
Stereoisomerism: The Key to Biological Selectivity
The structure of 2-fluoro-2-phenylcyclopropan-1-amine possesses two stereocenters, leading to the existence of four stereoisomers. The relationship between the amine and phenyl groups can be cis or trans, and each of these diastereomers exists as a pair of enantiomers.
Caption: Stereoisomers of 2-Fluoro-2-phenylcyclopropan-1-amine.
This stereochemical diversity is not merely a structural curiosity; it is fundamental to the molecule's biological activity. Different stereoisomers exhibit markedly different potencies and selectivities for biological targets such as monoamine oxidases and sigma receptors.[7][8] For instance, the trans-isomers are generally more potent inhibitors of MAO-A than their cis counterparts.[7]
Synthetic Strategies and Methodologies
The synthesis of fluorinated cyclopropanes is a field of active research.[3] A robust and common pathway to 2-fluoro-2-phenylcyclopropan-1-amine and its derivatives involves a multi-step sequence starting from a substituted benzaldehyde. This approach allows for modular variation of the aromatic ring.
General Synthetic Workflow
A representative synthesis involves the construction of a vinyl fluoride intermediate followed by a metal-catalyzed cyclopropanation.[9]
Caption: General synthetic workflow for 2-fluoro-2-phenylcyclopropan-1-amine.
Detailed Experimental Protocol (Representative)
The following protocol is a synthesized representation based on methodologies described for similar structures.[9][10]
Step 1: Synthesis of the Aromatic Vinyl Fluoride (from Benzaldehyde)
-
Wittig Reaction: To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base (e.g., n-BuLi) at 0 °C. Stir for 1 hour, then add benzaldehyde dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. The organic layers are dried and concentrated to yield the styrene derivative.
-
Bromofluorination: Dissolve the styrene derivative in DCM. Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). Stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Elimination: Add a base (e.g., DBU) to the reaction mixture to induce the elimination of HBr, yielding the vinyl fluoride. Purify by column chromatography.
Step 2: Cyclopropanation
-
Dissolve the purified aromatic vinyl fluoride in a suitable solvent like dichloromethane.
-
Add a copper catalyst, such as copper(II) acetylacetonate (Cu(acac)₂).
-
Slowly add ethyl diazoacetate (EDA) via syringe pump at a controlled temperature (e.g., 40 °C). Caution: Diazo compounds are potentially explosive and should be handled with care.
-
After the addition is complete, stir the reaction until completion. The resulting product is a mixture of cis and trans diastereomers of the ethyl 2-fluoro-2-phenylcyclopropanecarboxylate.
Step 3: Conversion to the Primary Amine
-
Hydrolysis: Hydrolyze the ester mixture using aqueous NaOH or LiOH in a THF/methanol solvent system to obtain the corresponding carboxylic acids.
-
Amine Formation (via Curtius Rearrangement):
-
Activate the carboxylic acid by converting it to an acid chloride (using oxalyl chloride or SOCl₂) or an acyl azide.
-
For the Curtius rearrangement, the acyl azide is heated in an inert solvent (e.g., toluene), where it rearranges to an isocyanate with loss of N₂ gas.
-
Hydrolyze the isocyanate with aqueous acid to yield the final primary amine, 2-fluoro-2-phenylcyclopropan-1-amine, typically as a salt.
-
-
Purification and Separation: The final product is a mixture of diastereomers, which can be separated by column chromatography or fractional crystallization. Enantiomeric resolution often requires chiral HPLC.
Spectroscopic Characterization
Unambiguous identification of 2-fluoro-2-phenylcyclopropan-1-amine and its isomers requires a combination of spectroscopic techniques. The fluorine atom provides a unique handle, particularly in NMR spectroscopy.
| Technique | Expected Characteristics |
| ¹H NMR | Complex multiplets for the cyclopropyl protons (δ 1.0-3.0 ppm), split by both H-H and H-F coupling. Aromatic protons appear in the δ 7.0-7.5 ppm region. The N-H protons of the primary amine appear as a broad signal, which disappears upon D₂O exchange.[11] |
| ¹³C NMR | Cyclopropyl carbons appear at high field. The carbon bonded to fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-300 Hz). Aromatic carbons appear in the δ 120-140 ppm range. |
| ¹⁹F NMR | A single resonance whose chemical shift and coupling constants provide information about the stereochemistry. |
| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) corresponding to the molecular weight (151.18). |
| IR Spec. | A characteristic pair of N-H stretching bands for the primary amine will be observed in the 3300-3500 cm⁻¹ region.[11] |
Pharmacological Significance and Applications
The introduction of fluorine into the tranylcypromine scaffold fundamentally alters its pharmacological profile, opening up new avenues for therapeutic applications.
Monoamine Oxidase (MAO) Inhibition
The most well-documented activity of this compound class is the inhibition of monoamine oxidases, enzymes critical for the metabolism of neurotransmitters.
-
Shift in Selectivity: While tranylcypromine is a selective MAO-B inhibitor, fluorination at the 2-position of the cyclopropane ring reverses this selectivity. Both (E)- and (Z)-diastereomers of 2-fluoro-1-phenylcyclopropylamines are potent and selective irreversible inhibitors of MAO-A.[12][13]
-
Mechanism of Action: Like tranylcypromine, these compounds are mechanism-based inactivators. The enzyme oxidizes the amine, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently binds to the FAD cofactor, irreversibly inactivating the enzyme.
-
Structure-Activity Relationships (SAR):
-
trans-isomers are generally more potent MAO-A inhibitors than cis-isomers.[7]
-
Electron-withdrawing substituents on the para-position of the phenyl ring tend to increase the potency of MAO-A inhibition for the trans-series.[7]
-
In contrast, phenyl ring substitution has little effect on MAO-B inhibition in the trans-series.[7]
-
Caption: Proposed mechanism of irreversible MAO-A inhibition.
Sigma (σ) Receptor Ligands
More recently, stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been identified as a novel class of sigma (σ) receptor ligands.[8] These receptors are implicated in various CNS disorders and cancer.
-
Subtype Selectivity: The stereochemistry and substitution pattern dictate the selectivity for σ₁ versus σ₂ subtypes.
-
High Potency: For example, trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine was found to be the most potent σ₁ receptor ligand in one study, with a Ki value of 4.8 nM.[8] In contrast, a cis-isomer with a trifluoromethylphenyl group was the most potent σ₂ ligand.[8]
Other Potential Applications
The fluorinated cyclopropylamine scaffold is a privileged structure with potential applications beyond MAO and sigma receptors.
-
LSD1 Inhibition: The parent compound, tranylcypromine, is a known inactivator of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[14] Derivatives of cyclopropylamine are actively being explored as more selective LSD1 inhibitors for cancer therapy.[15]
-
5-HT₂C Receptor Agonists: The strategic incorporation of fluorine into cyclopropane rings is being used to design potent and selective serotonin 5-HT₂C receptor agonists.[9] Fluorination can block sites of metabolism and increase brain penetration, which are crucial properties for CNS drugs.[9]
Safety, Handling, and Storage
As with any laboratory chemical, 2-fluoro-2-phenylcyclopropan-1-amine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion and Future Directions
2-Fluoro-2-phenylcyclopropan-1-amine (CAS 914221-39-9) represents more than just a single chemical entity; it is a gateway to a rich chemical space with significant therapeutic potential. The strategic placement of a single fluorine atom dramatically reshapes the pharmacological profile of the parent cyclopropylamine scaffold, shifting its primary target from MAO-B to MAO-A and enabling potent interactions with other targets like sigma receptors.
The future of this scaffold lies in the detailed exploration of its stereoisomers and the systematic variation of substituents on the phenyl ring. This will undoubtedly lead to the discovery of more potent and highly selective ligands for a range of biological targets, from CNS receptors to epigenetic modulators. As synthetic methods for creating fluorinated building blocks become more sophisticated, the accessibility and utility of compounds like 2-fluoro-2-phenylcyclopropan-1-amine will only continue to grow, solidifying the role of fluorinated cyclopropanes as a cornerstone of modern drug discovery.
References
-
Osikowska, B. et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2445-2452. Available at: [Link]
-
Inaba, K. et al. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 16(15), 7359-7367. Available at: [Link]
-
Li, Y. et al. (2019). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available at: [Link]
-
Schepmann, D. et al. (2020). Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Bioorganic & Medicinal Chemistry, 28(22), 115726. Available at: [Link]
- GlaxoSmithKline (2012). Cyclopropylamines as lsd1 inhibitors. Google Patents, WO2012135113A2.
-
Wang, C. et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(17), 9345-9362. Available at: [Link]
-
Yoshida, S. et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. Available at: [Link]
-
Al-Trawneh, S. A. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5433. Available at: [Link]
-
Mondal, T. et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 13(40), 28249-28260. Available at: [Link]
-
O'Hagan, D. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 214, 3-13. Available at: [Link]
- Kaiser, C. et al. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents, US4016204A.
-
Schmidt, D. M. et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. Available at: [Link]
-
LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 5. 914221-39-9|2-Fluoro-2-phenylcyclopropan-1-amine|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2012135113A2 - Cyclopropylamines as lsd1 inhibitors - Google Patents [patents.google.com]
- 16. fishersci.es [fishersci.es]
- 17. spectrumchemical.com [spectrumchemical.com]
Technical Monograph: (1R,2S)-2-Fluoro-2-phenylcyclopropan-1-amine Hydrochloride
Executive Summary & Molecular Profile
The compound (1R,2S)-2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride represents a critical evolution in the pharmacophore design of mechanism-based amine oxidase inhibitors. Structurally derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-PCPA), this specific fluorinated analog incorporates a fluorine atom at the benzylic (C2) position.
This structural modification serves two primary medicinal chemistry objectives:
-
Electronic Modulation: The high electronegativity of the fluorine atom (
) alters the pKa of the adjacent amine and the redox potential of the cyclopropane ring, shifting selectivity profiles away from MAO-A/B and towards Lysine Specific Demethylase 1 (LSD1/KDM1A) . -
Metabolic Stability: Substitution at the benzylic position blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for tranylcypromine derivatives.
Physicochemical Characterization
| Property | Specification | Clinical Relevance |
| IUPAC Name | (1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine HCl | Precise stereochemistry is required for enzyme pocket fit. |
| Molecular Formula | C | Salt form ensures water solubility for dosing. |
| Molecular Weight | 151.18 (Free Base) / 187.64 (Salt) | Low MW fragment, ideal for CNS penetration (if required). |
| Chiral Centers | C1 (R), C2 (S) | The (1R,2S) configuration places the amine and phenyl groups in a cis or trans relationship depending on priority assignment, but spatially they are critical for FAD approach. |
| Solubility | High in H | Hygroscopic solid; requires desiccated storage. |
Synthetic Architecture
The synthesis of gem-fluoro-phenyl cyclopropanes is synthetically demanding due to the quaternary center at C2 and the necessity for strict diastereocontrol. The most robust route for research-grade scale-up involves a Carbenoid Addition-Curtius Rearrangement sequence.
Retrosynthetic Analysis
The target molecule is disassembled into three key precursors:
- -Fluorostyrene: Provides the C2-F-Phenyl motif.
-
Ethyl Diazoacetate: Provides the C1 carbon and the carboxylate handle.
-
Diphenylphosphoryl azide (DPPA): Facilitates the stereoretentive conversion of the acid to the amine.
Synthetic Workflow Diagram
The following diagram illustrates the critical path from raw materials to the enantiopure salt.
Caption: Chemo-enzymatic route for the asymmetric synthesis of (1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine HCl.
Detailed Experimental Protocols
Step 1: Rhodium-Catalyzed Cyclopropanation
Objective: Construct the fluorinated cyclopropane ring.
-
Reagents:
-Fluorostyrene (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh (OAc) (0.5 mol%). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve
-fluorostyrene and Rh catalyst in DCM under Argon. -
Add Ethyl diazoacetate slowly via syringe pump over 4 hours (to minimize dimerization).
-
Stir at room temperature for 12 hours.
-
Workup: Filter through a celite pad to remove Rhodium. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the racemic ester mixture.
-
Step 2: Chiral Resolution & Hydrolysis
Objective: Isolate the (1R,2S) absolute configuration.
Note: While chiral HPLC is an option, enzymatic resolution is preferred for scale.
-
Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B.
-
Buffer: Phosphate buffer (pH 7.2) / Acetone cosolvent.
-
Procedure:
-
Suspend racemic ester in buffer/acetone. Add enzyme.
-
Monitor pH and maintain at 7.2 using 1N NaOH (pH-stat).
-
Stop reaction at 50% conversion.
-
Separation: Extract the unreacted ester (one enantiomer) with ether. Acidify the aqueous layer to pH 2 and extract the hydrolyzed acid (enriched in the desired enantiomer).
-
Validation: Confirm stereochemistry via optical rotation comparison to literature standards or X-ray crystallography of a derivative.
-
Step 3: Curtius Rearrangement to Amine Salt
Objective: Convert carboxylate to amine with retention of stereochemistry.
-
Reagents: (1R,2S)-Acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), tert-Butanol (excess).
-
Procedure:
-
Dissolve acid in dry Toluene. Add TEA and DPPA.
-
Heat to 80°C for 2 hours (evolution of N
gas indicates isocyanate formation). -
Add excess tert-butanol and reflux for 12 hours to trap isocyanate as the N-Boc carbamate.
-
Deprotection: Dissolve crude Boc-amine in 4M HCl in Dioxane. Stir for 1 hour.
-
Isolation: Precipitate the salt with cold Diethyl Ether. Filter and dry under high vacuum.
-
Pharmacological Mechanism: LSD1 Inactivation[1]
The potency of (1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine relies on its ability to act as a suicide substrate for LSD1. Unlike reversible inhibitors, this molecule covalently modifies the enzyme's cofactor.
Mechanism of Action (MoA) Logic
-
Recognition: The amine binds in the substrate channel of LSD1, mimicking the methylated lysine tail of Histone H3.
-
Oxidation: The FAD cofactor accepts a hydride (or performs SET), oxidizing the amine C-N bond.
-
Ring Opening: The cyclopropyl ring, under strain and radical/cationic conditions, undergoes rapid ring opening.
-
Adduct Formation: The reactive intermediate forms a covalent bond with the N5 or C4a position of the reduced FAD, permanently disabling the demethylase.
Pathway Visualization
Caption: Mechanism-based inactivation of LSD1 by cyclopropylamine radical intermediates.
Analytical Validation Standards
To ensure data integrity (Trustworthiness), the following specifications must be met before biological testing.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H2O gradient) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Chiralpak IA or IC) | > 99.0% ee (Enantiomeric Excess) |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Diagnostic multiplets for cyclopropane protons (1.0 - 2.5 ppm) and Phenyl group. |
| Fluorine Content | 19F-NMR | Single peak (approx -140 to -160 ppm depending on reference). |
| Salt Stoichiometry | Elemental Analysis (CHN) or Ion Chromatography | Chloride content consistent with mono-HCl salt (approx 18.9%). |
Storage & Handling
-
Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a sealed vial with desiccant.
-
Stability: Stable in solid state for >12 months. In solution (DMSO/Water), use within 24 hours to prevent slow hydrolysis or oxidation.
References
-
Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[2][1] Biochemistry. Link
-
Mimasu, S., et al. (2010). Structure-Activity Relationships of Phenylcyclopropylamine Derivatives as LSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007).[3] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[2][1] Biochemistry. Link
-
Ogasawara, D., et al. (2013). Lysine-Specific Demethylase 1-Selective Inactivators: Protein-Targeted Drug Design based on Mechanism-Based Inhibition. Angewandte Chemie International Edition. Link
-
CN103435523A (Patent). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents. Link
Sources
- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
Thermodynamic Stability of Vicinal Fluorinated Cyclopropanes
Executive Summary
This guide addresses the thermodynamic and stereochemical behavior of vicinal (1,2-) fluorinated cyclopropanes, a structural motif increasingly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity.
Key Takeaway: Unlike acyclic 1,2-difluoroalkanes, which often favor the gauche (cis-like) conformation due to the "fluorine gauche effect," vicinal 1,2-difluorocyclopropanes exhibit a distinct thermodynamic preference for the trans isomer. This inversion is driven by the rigid geometric constraints of the cyclopropane ring, where the cis isomer forces fluorine atoms into a high-energy syn-eclipsed conformation, resulting in dipole-dipole repulsion that overwhelms stabilizing hyperconjugative effects.
Theoretical Framework: The Stability Inversion
To effectively design fluorinated drugs, one must understand why the "fluorine effect" behaves differently in cyclic versus acyclic systems.
The Acyclic Baseline: The Gauche Effect
In acyclic systems like 1,2-difluoroethane, the gauche conformer (dihedral angle
The Cyclic Anomaly: Repulsion Dominates
In 1,2-difluorocyclopropane, the ring rigidity imposes severe geometric constraints:
-
Cis-isomer: The dihedral angle is fixed at
(syn-periplanar). This maximizes dipole-dipole repulsion between the two electronegative fluorine atoms and creates significant van der Waals strain. -
Trans-isomer: The dihedral angle is fixed at
. This spatial separation significantly reduces dipolar repulsion.
While the stabilizing
Visualization of Stability Landscape
Figure 1: Comparative stability landscape showing the inversion of the "fluorine effect" when moving from acyclic to cyclic systems.
Synthetic Pathways[3]
The synthesis of vicinal difluorocyclopropanes typically involves the addition of difluorocarbene (
The TFDA Method (Recommended)
Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is the preferred reagent for generating
Mechanism of Action
-
Initiation: Fluoride source (cat. NaF or KF) attacks the silyl group of TFDA.
-
Decarboxylation: The resulting anion decarboxylates and eliminates
and . -
Carbene Formation: Singlet difluorocarbene (
) is generated. -
Cycloaddition: The carbene undergoes a [2+1] cycloaddition with the alkene. This step is stereospecific; however, post-reaction isomerization can occur if temperatures are excessive.
Synthetic Workflow Diagram
Figure 2: Workflow for the TFDA-mediated synthesis of vicinal difluorocyclopropanes.
Experimental Characterization
Distinguishing cis and trans isomers requires rigorous spectroscopic analysis.
NMR Spectroscopy ( F and H)
| Parameter | Cis-1,2-Difluorocyclopropane | Trans-1,2-Difluorocyclopropane | Mechanistic Basis |
| Symmetry | Molecular point group | ||
| Typically shielded (upfield) | Typically deshielded (downfield) | Anisotropy of the ring | |
| Vicinal Coupling ( | Small ( | Larger ( | Karplus-like dependence on dihedral angle |
| Large (~10-12 Hz) | Intermediate | H-F dihedral relationship |
Expert Insight: In the cis isomer, the magnetic environments of the two fluorine atoms are chemically equivalent but magnetically non-equivalent if the ring has chiral substituents. For simple 1,2-difluorocyclopropane, the cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers.
Thermodynamic Stability Assessment
To verify the stability preference in your specific substrate:
-
Synthesize the mixture of isomers.
-
Isolate the kinetic product (often a mix).
-
Thermal Equilibration: Heat the sample (e.g., 150°C in sealed tube) and monitor the ratio via
F NMR. -
Observation: The ratio will shift over time, enriching the trans isomer, confirming it as the thermodynamic well.
Detailed Experimental Protocols
Protocol A: Synthesis via TFDA (Standard Procedure)
Objective: Synthesis of 1,2-difluoro-1-phenylcyclopropane (Model Substrate).
Reagents:
-
Styrene (10.0 mmol)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (20.0 mmol)
-
Sodium Fluoride (NaF) (0.5 mmol, 5 mol%)
-
Diglyme (anhydrous, 10 mL)
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (
or ). -
Charging: Add NaF and Styrene to the flask. Add Diglyme via syringe.
-
Heating: Heat the mixture to 110–120°C . Note: This temperature is critical for the decarboxylation of TFDA.
-
Addition: Add TFDA dropwise via a syringe pump over 1 hour. Reasoning: Slow addition prevents the dimerization of :CF2 into tetrafluoroethylene.
-
Reaction: Stir at 120°C for an additional 2–4 hours. Monitor consumption of styrene via TLC or GC-MS.
-
Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove diglyme. Dry the organic layer over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Validation: Acquire
F NMR. Look for the characteristic geminal coupling if 1,1-difluoro, or vicinal patterns for 1,2-difluoro.
Protocol B: Isomerization Study (Stability Test)
Objective: Determine thermodynamic preference of Isomer A vs Isomer B.
-
Sample Prep: Dissolve 50 mg of the isomer mixture in 0.6 mL of
(Benzene-d6) in a heavy-wall NMR pressure tube. -
Initial Scan: Acquire a quantitative
F NMR (relaxation delay ). Integrate peaks for Cis and Trans. -
Thermal Stress: Heat the tube to 140°C in an oil bath for 12 hours.
-
Analysis: Cool and re-acquire NMR.
-
Calculation: Calculate
, where . A positive (>1) confirms Trans stability.
References
-
Craig, N. C., Piper, L. G., & Wheeler, V. L. (1971). Thermodynamics of cis-trans isomerizations. II.[3] The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules.[4][3][5][6][7] The Journal of Physical Chemistry, 75(10), 1453–1460. Link
-
Dolbier, W. R., & Battiste, M. A. (1994). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 94(8), 2187–2219. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry.[8] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Tian, F., Kruger, V., & Bautista, O. (2000). The synthesis of gem-difluorocyclopropanes using TFDA. Tetrahedron Letters, 41(16), 2819-2822. Link
-
Freitas, M. P. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.[5] Beilstein Journal of Organic Chemistry, 19, 1742–1750. Link
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. cis-1,2-Difluorocyclopropane [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Advanced Application Note: Transition Metal-Catalyzed [2+1] Cycloaddition for Fluorinated Cyclopropanes
Strategic Overview: The Fluorocyclopropane Advantage
In modern drug discovery, the cyclopropane ring is a privileged scaffold, often serving as a bioisostere for phenyl rings or gem-dimethyl groups. When fluorinated, this motif gains exceptional properties:
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the cyclopropyl carbons.
-
Conformational Locking: The high ring strain (~27.5 kcal/mol) combined with the stereoelectronic effects of fluorine (e.g., gauche effect) rigidifies the molecular skeleton, potentially increasing target binding affinity.
-
Lipophilicity Modulation: Fluorine substitution alters
and , optimizing membrane permeability.
This guide details the Transition Metal-Catalyzed [2+1] Cycloaddition , the most versatile method for accessing these strained rings. Unlike traditional base-mediated carbene transfers (e.g., chloroform/NaOH), transition metal catalysis (Rh, Cu, Co) offers superior diastereocontrol, enantioselectivity, and functional group tolerance.
Mechanistic Principles & Catalytic Cycle
The core transformation relies on the decomposition of a diazo precursor by a transition metal catalyst to form a highly electrophilic metal-carbenoid intermediate.[1] This intermediate undergoes a concerted [2+1] cycloaddition with an alkene.[1]
The Challenge of Fluorinated Carbenoids
Fluorinated carbenoids (e.g.,
-
Beta-hydride elimination (if alkyl groups are present).
-
Carbene dimerization (forming alkenes).
-
Rapid hydrolysis by trace water.
Therefore, the choice of catalyst and diazo precursor generation method is critical.[1]
Visualized Pathway
The following diagram illustrates the catalytic cycle for a Rhodium(II)-catalyzed reaction, the gold standard for this transformation.
Figure 1: Catalytic cycle for Rh(II)-mediated [2+1] cycloaddition. The electrophilic Rh-carbenoid is the key species determining stereoselectivity.
Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed Synthesis of Trifluoromethyl Cyclopropanes
Target: Accessing CF3-substituted cyclopropanes using in-situ generated diazo compounds.
Rationale: Trifluorodiazoethane (
Materials & Reagents
| Reagent | Role | Equiv/Conc. |
| Alkene Substrate | Acceptor | 1.0 equiv (e.g., Styrene) |
| Trifluoroethylamine HCl | Diazo Precursor | 1.5 equiv |
| NaNO2 | Nitrosating Agent | 1.8 equiv |
| Rh2(esp)2 | Catalyst | 0.5 - 1.0 mol% |
| Dichloromethane (DCM) | Solvent | 0.2 M |
| Sulfuric Acid (H2SO4) | Catalyst (Diazotization) | Cat. amount |
Step-by-Step Methodology
-
Catalyst Loading: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Alkene (1.0 equiv) and Rh2(esp)2 (0.5 mol%). Dissolve in DCM.
-
Buffer Preparation: In a separate vial, prepare a concentrated aqueous solution of NaNO2 (1.8 equiv).
-
Precursor Addition: Add Trifluoroethylamine hydrochloride (1.5 equiv) to the organic phase (DCM) containing the alkene and catalyst.
-
Biphasic Initiation: Add the aqueous NaNO2 solution to the reaction mixture. Add a catalytic drop of H2SO4 to initiate diazotization.
-
Reaction: Stir vigorously at room temperature (20–25 °C). The in situ generated
will partition into the organic phase and react immediately with the Rh catalyst.-
Observation: Evolution of N2 gas (bubbling) indicates active carbenoid formation.
-
-
Monitoring: Monitor by TLC or 19F-NMR (shift ~ -60 to -70 ppm for CF3-cyclopropane).
-
Workup: Once gas evolution ceases (2–4 hours), separate phases. Wash organic layer with NaHCO3 (sat) and Brine. Dry over Na2SO4.[3]
-
Purification: Concentrate under reduced pressure (do not heat >40°C due to volatility). Purify via silica gel flash chromatography.
Protocol B: Continuous Flow Synthesis of gem-Difluorocyclopropanes
Target: Safe handling of Difluoromethyl Diazomethane (
Rationale: gem-Difluorocyclopropanes are critical bioisosteres. The precursor,
Flow System Setup (Graphviz Visualization)
Figure 2: Continuous flow setup for the safe generation and consumption of difluoromethyl diazomethane.
Methodology
-
Reagent Preparation:
-
Stream A: Difluoroethylamine·HCl in water.
-
Stream B: NaNO2 in water.
-
Stream C: Alkene + Rh2(OAc)4 (1 mol%) in Chloroform.
-
-
Generation (Reactor 1): Pump Stream A and B into a T-mixer. Residence time ~2 mins allows diazotization.
-
Extraction (Inline): The stream passes through a membrane separator (e.g., Zaiput). The organic-soluble
crosses into the organic stream (or is extracted by a concurrent solvent stream if not using Stream C immediately). -
Cyclopropanation (Reactor 2): The organic stream containing the diazo species mixes with Stream C (Alkene/Catalyst).
-
Conditions: Heated coil (60 °C) ensures rapid N2 extrusion and cyclopropanation.
-
Safety Check: Ensure back-pressure regulators (40 psi) are installed to prevent gas expansion and flow instability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Carbene Dimerization | Use slow addition (syringe pump) of the diazo precursor to keep steady-state concentration low relative to the alkene. |
| No Reaction | Catalyst Poisoning | Rhodium catalysts are sensitive to Lewis bases (amines, phosphines). Ensure substrate is free of coordinating groups or use protected amines. |
| Explosion/Pop | Diazo Accumulation | STOP. Increase temperature slightly to ensure diazo decomposition matches addition rate. Never concentrate the reaction mixture while diazo is present. |
| Low Diastereoselectivity | Ligand Mismatch | Switch from Rh2(OAc)4 (achiral/low steric bulk) to Rh2(esp)2 or chiral variants like Rh2(DOSP)4 for higher steric demand. |
Safety & Compliance (E-E-A-T)
Critical Warning: Fluorinated diazo compounds are high-energy materials.
-
Blast Shields: All batch reactions >1 mmol must be conducted behind a blast shield.
-
Glassware: Inspect for micro-cracks. Use Teflon-coated stir bars to prevent friction initiation.
-
Quenching: Quench unreacted diazo compounds with acetic acid before rotary evaporation.
-
Ventilation: Use a high-efficiency fume hood. Fluorinated byproducts can be toxic.
References
-
Morandi, B., & Carreira, E. M. (2010). Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes.[4] Angewandte Chemie International Edition, 49(25), 4294-4296.[4] Link
-
Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates.[5][6] Organic Letters. Link
-
Finkbeiner, P., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.[7] Chemical Communications, 52, 11332-11335. Link
-
Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1). Link
-
Pons, A., et al. (2016). Synthesis and Applications of Fluorocyclopropanes.[8] Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
19F NMR Characterization of 2-Fluoro-2-phenylcyclopropan-1-amine: Protocols for Stereochemical Assignment and Purity Analysis
Application Note: AN-NMR-19F-042
Executive Summary
The incorporation of fluorine into the cyclopropane scaffold of bioactive amines—specifically the tranylcypromine (2-phenylcyclopropylamine) pharmacophore—is a critical strategy in medicinal chemistry to modulate metabolic stability and pKa. However, the characterization of 2-fluoro-2-phenylcyclopropan-1-amine presents unique challenges due to the presence of multiple stereocenters and the high sensitivity of
This guide provides a definitive protocol for the
Structural Considerations & Theoretical Basis
The Stereochemical Challenge
The 2-fluoro-2-phenylcyclopropan-1-amine scaffold contains two chiral centers (C1 and C2), leading to two diastereomeric pairs (enantiomers are not distinguished by standard NMR without chiral solvating agents).
-
Trans-isomer: The amine (-NH
) and the Phenyl (-Ph) group are on opposite sides of the ring. -
Cis-isomer: The amine (-NH
) and the Phenyl (-Ph) group are on the same side.
Because the fluorine is geminal to the phenyl ring, the relative orientation of the Fluorine atom to the Amine is the inverse of the Phenyl-Amine relationship.
-
In the Trans (Ph/NH
) isomer, the Fluorine is cis to the Amine. -
In the Cis (Ph/NH
) isomer, the Fluorine is trans to the Amine.
19F NMR Sensitivity
Fluorine-19 (spin 1/2, 100% abundance) is an exceptional probe for this system.[1] The
Experimental Protocol
Materials and Reagents
-
Analyte: 2-Fluoro-2-phenylcyclopropan-1-amine (free base or HCl salt).
-
Solvent: Methanol-
(CD OD) is preferred for salts to ensure solubility and sharpen exchangeable protons. Chloroform- (CDCl ) is suitable for the free base. -
Internal Standard:
-Trifluorotoluene ( ppm). Preferred over CFCl due to lower volatility and stability. -
NMR Tubes: 5 mm precision borosilicate tubes (Wilmad 507-PP or equivalent).
Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.
-
Solvation: Add 0.6 mL of the chosen deuterated solvent.
-
Note: If using the HCl salt in CDCl
, add 1-2 drops of CD OD or neutralize with solid K CO and filter to obtain the free base for sharper lines.
-
-
Standard Addition: Add 10
L of a 100 mM stock solution of -trifluorotoluene (in the same deuterated solvent) to the tube. -
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.
Instrument Parameters (400 MHz equivalent)
To ensure reproducibility, configure the spectrometer with the following parameters:
| Parameter | Setting | Rationale |
| Nucleus | High sensitivity detection. | |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise per unit time. |
| Spectral Width | 250 ppm (-50 to -300 ppm) | Covers all expected F-cyclopropyl shifts. |
| Offset (O1P) | -150 ppm | Centers the excitation on the region of interest. |
| Relaxation Delay (D1) | 5.0 seconds | Ensures full relaxation for quantitative integration ( |
| Scans (NS) | 64 | Sufficient S/N > 100:1 for 10 mg sample. |
| Decoupling | Inverse Gated ( | Optional: Use zgig for integration (removes NOE), but coupled spectra are required for structural assignment. |
Data Analysis & Interpretation
Chemical Shift Assignment
The fluorine signal for 2-fluoro-2-phenylcyclopropyl derivatives typically appears in the range of -160 to -200 ppm .
| Isomer | Expected | Multiplicity (Coupled) |
| Isomer A | -165 to -185 | ddd (doublet of doublets of doublets) |
| Isomer B | -180 to -200 | ddd (doublet of doublets of doublets) |
Note: The exact shift depends on solvent and concentration. Relative shifts are more reliable: the isomer with Fluorine cis to the phenyl ring (steric compression) is often deshielded (downfield).
Coupling Constant Analysis (The Fingerprint)
The distinction between isomers relies on the vicinal couplings (
Key Rule: In cyclopropanes, the cis vicinal coupling (
- : 12 – 24 Hz
- : 4 – 10 Hz
Analysis Logic:
-
Identify the multiplet structure of the
F signal. -
Measure the
values (in Hz).[2][3][4] -
Correlate with the proton geometry:
-
Trans-2-fluoro-2-phenylcyclopropan-1-amine:
-
Fluorine is cis to the Amine proton H1.
-
Expect a large
(~15-20 Hz).
-
-
Cis-2-fluoro-2-phenylcyclopropan-1-amine:
-
Fluorine is trans to the Amine proton H1.
-
Expect a small
(~5-10 Hz).
-
-
Advanced Confirmation: 1D 19F-1H HOESY
If coupling constants are ambiguous due to second-order effects, a 1D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is definitive.
-
Selective Excitation: Irradiate the H1 (proton alpha to amine).
-
Observation:
-
Strong NOE enhancement of the
F signal F and H1 are cis (spatial proximity < 3 Å). -
Weak/No NOE
F and H1 are trans.
-
Workflow Diagram
The following diagram illustrates the decision tree for assigning the stereochemistry of the synthesized amine.
Figure 1: Decision tree for stereochemical assignment of 2-fluoro-2-phenylcyclopropan-1-amine isomers based on J-coupling magnitude.
Troubleshooting & Common Artifacts
| Issue | Possible Cause | Solution |
| Broad Signals | Amine proton exchange or salt formation. | Switch solvent to DMSO- |
| Complex Multiplets | Second-order effects (strong coupling). | Acquire spectrum at a higher field (e.g., 600 MHz) or use |
| Baseline Rolling | Acoustic ringing (common in 19F). | Use a "ring-down" delay or backward linear prediction processing. |
References
-
General 19F NMR Parameters: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Cyclopropane Coupling Constants: Wiberg, K. B., et al. (1993). Substituent effects on 13C and 1H chemical shifts in cyclopropanes. Journal of Organic Chemistry. Link
-
Specific Analog Characterization: Meyer, O., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation. Journal of Organic Chemistry. Link
-
HOESY Applications: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] Link
-
Tranylcypromine Analogs: M. H. Beale, et al. (2020). Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Stability Protocols for Fluorinated Cyclopropylamines
Abstract
Fluorinated cyclopropylamines are increasingly critical in medicinal chemistry as conformational locks and metabolic blockers (e.g., in LSD1 inhibitors like tranylcypromine analogs).[1] However, the synergistic effects of ring strain (~27.5 kcal/mol) and the electron-withdrawing nature of fluorine create a unique stability profile. Unlike standard aliphatic amines, these motifs are susceptible to specific modes of decomposition, including electrophilic ring opening and spontaneous carbonate formation.[1] This guide outlines a self-validating protocol for their handling, emphasizing the "Salt-First" storage strategy and "In-Situ Release" for synthesis.
Physicochemical Architecture & Stability Profile
To handle these reagents effectively, one must understand the underlying physical chemistry that dictates their instability.[1]
The Fluorine Effect on Basicity
The introduction of fluorine atoms onto the cyclopropane ring dramatically alters the basicity of the amine.[2][3] Through inductive effects (
-
Cyclopropylamine (Unsubstituted): pKa
9.0 (Conjugate acid) -
Fluorinated Analogs: pKa typically drops to 6.5 – 8.0 depending on the distance and number of fluorine atoms (gem-difluoro vs. monofluoro).
-
Implication: While less basic, they remain nucleophilic.[1] However, their reduced basicity makes salt formation with weak acids (like acetic acid) less stable, necessitating strong mineral acids (HCl, HBr) or sulfonic acids (TsOH) for stable solid forms.[1]
Ring Strain and The "Anomeric Weakness"
While fluorine–carbon bonds are generally strong, in a strained cyclopropane system, gem-difluoro substitution induces an "anomeric-like" effect.[1] This interaction donates electron density from the fluorine lone pair into the
-
Result: The bond distal to the
group shortens, while the vicinal bonds lengthen and weaken.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Risk: This specific bond weakening makes the ring susceptible to electrophilic ring opening , particularly in the presence of Lewis acids or halogens (e.g.,
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), leading to acyclic halo-amines.
Volatility Hazards
Low molecular weight fluorinated cyclopropylamines (MW < 150) in their free base form are highly volatile. Significant material loss and safety hazards occur when these are handled on open balances.
Storage Protocols: The "Salt-First" Strategy
Core Directive: Never store fluorinated cyclopropylamines as free bases for periods exceeding 24 hours. Always convert to a salt form for inventory.
Salt Selection Guide
| Salt Type | Stability | Hygroscopicity | Application Note |
| Hydrochloride (HCl) | High | Moderate | Standard. Best balance of stability and atom economy. Excess HCl can trigger ring opening in specific highly strained analogs over years. |
| Tosylate (TsOH) | Very High | Low | Preferred for Long-Term. Non-volatile, crystalline, and less hygroscopic.[1] Adds significant MW. |
| Trifluoroacetate (TFA) | Low | High | Avoid. TFA is volatile; salts are often oils or hygroscopic gums. |
| Free Base | Unstable | N/A | Prohibited. Absorbs atmospheric |
Storage Logic Diagram
The following decision tree illustrates the mandatory storage workflow to ensure compound integrity.
Figure 1: Decision tree for incoming fluorinated cyclopropylamine handling. Conversion to salt is mandatory for storage stability.
Handling & Synthesis Protocols
The "In-Situ Release" Method
Because the free base is volatile and unstable, it should be generated inside the reaction vessel whenever possible.
Protocol:
-
Calculate: Determine moles of Amine·HCl salt required.
-
Suspend: Place the solid salt in the reaction solvent (e.g., DCM, THF, DMF).
-
Base Selection: Add a non-nucleophilic organic base (e.g., DIPEA, TEA) stoichiometrically (1.1 – 1.2 equiv).[1]
-
Note: Inorganic bases (
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) are effective but require heterogeneous mixing (vigorous stirring) which may not fully release the amine if solubility is poor.
-
-
Reaction: Add the electrophile immediately after base addition.
Handling Volatile Free Bases (If Isolation is Required)
If you must isolate the free base (e.g., for distillation or specific catalysis):
-
Cold Weighing: Pre-cool the receiving flask and the syringe.
-
Solution Transfer: Never weigh the neat liquid on an open balance. Determine density, then transfer by volume using a gas-tight syringe.[1]
-
Inert Blanket: Keep the headspace flushed with Argon.
in air reacts rapidly with cyclopropylamines to form solid carbamates (white crust), often mistaken for degradation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Incompatibilities
-
Strong Lewis Acids (e.g.,
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ): Can trigger ring opening of the strained cyclopropane. -
Halogens (
): Known to cleave fluorinated cyclopropanes via electrophilic attack.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Oxidizing Agents: Oxidative ring opening to imines/hemiaminals is a documented decomposition pathway.
Quality Control & Stability Monitoring
Every researcher should validate the integrity of their reagent before use.
NMR Forensics
Use
| Observation | Diagnosis | Action |
| Sharp Singlet/Doublet (-150 to -220 ppm) | Intact Fluorinated Cyclopropane | Proceed. (Check literature for specific shift). |
| New Signal Shifted Downfield (> 50 ppm shift) | Ring Opening (Acyclic species) | Discard. Material has degraded to linear chain. |
| Broadening of Signals | Paramagnetic Impurities / Aggregation | Recrystallize. |
| White Crust on Cap/Solid | Carbonate Salt (from Air | Acid Wash. Dissolve in water, wash with basic organic, re-acidify. |
Safety: The HF Hazard
While stable under neutral conditions, the thermal decomposition or combustion of fluorinated cyclopropylamines releases Hydrogen Fluoride (HF) .[1]
-
Fire: Do not breathe fumes from fires involving these compounds.[4]
-
Glassware: If etching is observed on NMR tubes or flasks, it indicates HF generation.[1] Neutralize immediately with Calcium Gluconate solution or saturated Sodium Bicarbonate.
References
-
Haufe, G. (2008).[1] Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry. Link
-
Grygorenko, O. O. (2020).[1][5][6] Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. Link[7]
-
Charpentier, J. (2016).[1] Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. Chemical Science. Link
-
Vertex Pharmaceuticals. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis. Angewandte Chemie International Edition. Link
-
Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet (SDS). Link
Sources
- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ams-electronics.co.uk [ams-electronics.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Crystallization techniques for (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine
Executive Summary & Technical Context
The compound (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine represents a critical scaffold in the development of next-generation Monoamine Oxidase (MAO) inhibitors and Lysine Specific Demethylase 1 (LSD1) inhibitors.[1] Structurally, it is a fluorinated analogue of Tranylcypromine (2-PCPA), where the introduction of a fluorine atom at the C2 position—geminal to the phenyl ring—significantly alters the physicochemical profile compared to the parent molecule.
Key Challenges:
-
Basicity Modulation: The highly electronegative fluorine atom at the C2 position exerts a strong inductive effect (
), reducing the of the primary amine at C1 compared to non-fluorinated analogues.[1] This necessitates careful selection of counter-ions for stable salt formation. -
Stereochemical Purity: The (1S,2R) configuration is pharmacologically distinct.[1] Crystallization must serve not just as a purification method, but potentially as a diastereomeric resolution step if the synthesis is not enantioselective.
-
Physical State: The free base is typically a viscous oil or low-melting solid prone to oxidation.[1] Salt formation is strictly required for long-term stability and handling.
This guide details the protocols for converting the crude free base into a pharmaceutical-grade crystalline salt, specifically focusing on the Hydrochloride (HCl) and p-Toluenesulfonate (Tosylate) forms, which offer the highest probability of success for fluorinated cyclopropylamines.[1]
Physicochemical Attributes & Material Safety
Before initiating crystallization, the material properties must be understood to select the appropriate solvent system.[1]
| Attribute | Description | Implication for Crystallization |
| Molecular Weight | ~151.18 g/mol (Free Base) | Low MW implies high solubility in organic solvents; requires non-polar anti-solvents.[1] |
| Lipophilicity | Increased vs. Tranylcypromine | The C2-Fluorine increases lipophilicity, making the free base highly soluble in MTBE and Et₂O.[1] |
| Amine Basicity | Lowered ( | Weak organic acids (e.g., fumaric) may fail to crystallize. Strong acids (HCl, p-TSA) are preferred. |
| Thermal Stability | Moderate | Avoid boiling solvents >80°C to prevent ring-opening or defluorination.[1] |
Protocol 1: Salt Screening & Formation[1]
For this specific fluorinated amine, the Tosylate salt often yields superior crystallinity compared to the Hydrochloride salt, which can be hygroscopic. However, both protocols are provided below.
A. Preparation of the p-Toluenesulfonate (Tosylate) Salt
Recommended for: High purity isolation and storage.[1]
Reagents:
-
Crude (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine (Free Base)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
-
Solvents: Methyl tert-butyl ether (MTBE), Methanol (MeOH).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the crude free base oil in MTBE (10 volumes relative to mass). Ensure complete dissolution; filter if turbid to remove inorganic salts from the synthesis.
-
Acid Preparation: In a separate vessel, dissolve 1.05 equivalents of p-TSA·H₂O in a minimal amount of MeOH (approx. 2 volumes).[2]
-
Addition: Add the p-TSA solution dropwise to the amine solution at Room Temperature (RT) under vigorous stirring.
-
Observation: A white precipitate should begin to form immediately.
-
-
Ripening: Heat the slurry to mild reflux (50°C) for 30 minutes. This "Ostwald ripening" phase dissolves small, amorphous fines and promotes the growth of larger, well-defined crystal lattices.[1]
-
Cooling: Allow the mixture to cool slowly to RT over 2 hours, then chill to 0–4°C for an additional hour.
-
Isolation: Filter the solids under vacuum. Wash the cake with cold MTBE (
volumes). -
Drying: Dry in a vacuum oven at 40°C for 12 hours.
B. Preparation of the Hydrochloride (HCl) Salt
Recommended for: Biological assays and aqueous solubility.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the free base in anhydrous Diethyl Ether (Et₂O) or Ethanol (EtOH).[1]
-
Acidification: Add 1.1 equivalents of HCl in 1,4-dioxane (4M solution) dropwise at 0°C.
-
Critical Note: Do not use aqueous HCl, as water can make the fluorinated salt difficult to dry (hygroscopic gum formation).
-
-
Precipitation: If an oil forms instead of a solid, introduce a seed crystal (if available) or scratch the glass wall.[1] If oiling persists, add Hexane dropwise until turbidity increases, then sonicate.
-
Collection: Filter the white solid and wash with cold Et₂O.
Protocol 2: Chiral Resolution (If starting from Racemate)
If the synthesis yielded a racemic mixture, crystallization is the most cost-effective method for optical resolution. The (1S,2R) isomer can often be separated using (S)-(+)-Mandelic Acid .[1]
Mechanism: The diastereomeric salt pair formed ([(1S,2R)-amine : (S)-acid] vs. [(1R,2S)-amine : (S)-acid]) will have different solubility profiles.[1]
Workflow:
-
Solvent Choice: Isopropanol (IPA) is the standard solvent for mandelate resolutions of cyclopropylamines.[1]
-
Mixing: Mix 1.0 eq of racemic amine with 1.0 eq of (S)-(+)-Mandelic acid in boiling IPA (5–10 volumes).
-
Crystallization: Cool very slowly (1°C/min) to RT.
-
Harvest: The crystals formed are enriched in one diastereomer.
-
Recrystallization: Recrystallize the wet cake from hot IPA until the optical rotation (
) is constant. -
Free Basing: Liberate the chiral amine by partitioning the salt between NaOH (1M) and MTBE.
Process Visualization
The following diagram illustrates the decision matrix for isolating the (1S,2R) isomer, highlighting the critical divergence between salt formation and chiral resolution.
Figure 1: Workflow for the isolation and crystallization of (1S,2R)-2-fluoro-2-phenylcyclopropan-1-amine.
Analytical Validation (Self-Correcting Quality Control)
To ensure the protocol has succeeded, the following analytical benchmarks must be met. If these criteria are not met, the "Troubleshooting" steps should be triggered.
| Method | Expected Result | Troubleshooting (If Failed) |
| 1H NMR (DMSO-d6) | Sharp peaks; integration of aromatic protons (5H) vs. cyclopropyl protons matches.[1] | Broad peaks indicate residual solvent or amorphous character. Dry longer or recrystallize.[3] |
| 19F NMR | Single peak (approx -160 to -180 ppm depending on ref). | Multiple peaks indicate diastereomeric impurities (cis/trans mix). |
| XRPD | Distinct diffraction peaks (Bragg reflections).[1] | "Halo" pattern indicates amorphous material. Perform "Ostwald ripening" (heat/cool cycles). |
| Chiral HPLC | >99% ee (Enantiomeric Excess).[1] | If <98%, recrystallize. For Tosylate, use MeOH/MTBE. For Mandelate, use iPrOH. |
References
-
Bioorganic & Medicinal Chemistry (2020) . Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands.[1][4] (Discusses the synthesis and activity of 2-fluoro-2-phenylcyclopropan-1-amine isomers).
-
Google Patents (CN103435523A) . Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.[3] (Provides the foundational protocol for using p-Toluenesulfonic acid to crystallize fluorinated cyclopropylamines).
-
[1]
-
-
Bioorganic & Medicinal Chemistry (2004) . Fluorinated phenylcyclopropylamines.[1][5][6] Part 3: Inhibition of monoamine oxidase A and B.[1] (Establishes the biological relevance and structural stability of the target compound).
-
PubChem Compound Summary . (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride (Tranylcypromine).[1][7] (Reference for the non-fluorinated parent structure and general handling).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 4. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Air Sensitivity of Free Base Fluorinated Amines
Welcome to the Technical Support Center for fluorinated amine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with handling free base fluorinated amines. The incorporation of fluorine into amine-containing molecules is a powerful strategy in drug discovery and materials science, offering modulation of key properties like basicity, metabolic stability, and binding affinity.[1][2] However, the very electronic effects that make these compounds valuable also contribute to their notable sensitivity to atmospheric conditions.
This document moves beyond simple procedural lists to provide a deep, mechanistically grounded understanding of why these compounds are sensitive and how to mitigate the associated risks. Every recommendation is rooted in established chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my free base fluorinated amine turning yellow/brown upon storage?
This discoloration is a classic indicator of oxidation. The nitrogen lone pair, although attenuated by the electron-withdrawing fluorine atoms, can still be susceptible to oxidation by atmospheric oxygen. This process often leads to the formation of colored byproducts such as N-oxides and other complex degradation products. While fluorination can increase metabolic stability against enzymatic oxidation, chemical oxidation remains a significant challenge.[3][4]
Q2: I've noticed a white precipitate forming in my container of a liquid fluorinated amine. What is it?
You are likely observing the formation of a carbamate salt. Free base amines react reversibly with atmospheric carbon dioxide (CO₂).[5][6] The amine acts as a nucleophile, attacking the carbon of CO₂, to form a zwitterionic intermediate which is then deprotonated by a second molecule of the amine. This results in the formation of an ammonium carbamate salt, which is often a solid.[7]
Q3: How does fluorination affect the air sensitivity of an amine?
The effect is nuanced. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, which in turn lowers the amine's basicity (pKa).[8][9] This reduced basicity can decrease the rate and equilibrium constant of the reaction with CO₂, making the fluorinated amine less prone to carbamate formation compared to its non-fluorinated analog. However, this same electronic effect does not entirely prevent oxidation, and many free base fluorinated amines remain highly sensitive to air and moisture.[3] Some trifluoromethylamines, for instance, are known to be highly water-sensitive, leading to degradation during aqueous workups.[3]
Q4: Is it absolutely necessary to use a glovebox or Schlenk line?
For preserving the long-term purity of the reagent and ensuring the success of sensitive reactions, the use of an inert atmosphere is strongly recommended.[10][11] Exposure to air can lead to the decomposition of the reagent, formation of undesired byproducts, and consequently, low reaction yields.[10][12] For less sensitive applications or quick transfers, a well-executed procedure under a positive pressure of an inert gas (like argon or nitrogen) might suffice, but this increases the risk of contamination.
Q5: Can I just convert my fluorinated amine to its hydrochloride (HCl) salt to store it?
Yes, this is an excellent and highly recommended strategy for long-term storage. Converting the free base to a stable salt, such as an HCl or HBr salt, protonates the nitrogen lone pair. This effectively prevents it from reacting with both oxygen and CO₂. The free base can then be freshly regenerated right before use by neutralization with a non-aqueous base.
Troubleshooting Guide: From Synthesis to Storage
This section addresses common problems encountered during the handling and use of free base fluorinated amines, providing explanations and actionable solutions.
Issue 1: Low or Inconsistent Reaction Yields
Symptom: A reaction that previously worked well now gives low yields, or the yield is not reproducible. Root Cause Analysis: The most probable cause is the degradation of the fluorinated amine starting material. If the amine has been improperly stored or handled, a significant portion may have already oxidized or converted to its carbamate salt, reducing the amount of active nucleophile available for your reaction. Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your amine. A simple ¹H or ¹⁹F NMR can reveal the presence of impurities. Discoloration is a visual red flag for oxidation.
-
Repurify the Amine: If impurities are detected or the amine is discolored, purification is necessary.
-
Implement Strict Inert Atmosphere Techniques: Ensure all glassware is thoroughly flame- or oven-dried.[11] Use a Schlenk line or glovebox for all manipulations.[17] Purge all reaction vessels and solvent transfer lines with a dry, inert gas like argon or nitrogen.
Issue 2: Appearance of Unknown Byproducts in Reaction Mixture
Symptom: NMR or LC-MS analysis of your crude reaction mixture shows significant peaks that do not correspond to your starting material or desired product. Root Cause Analysis: These byproducts often originate from the reaction of your other reagents with the degraded form of your amine. For example, if your reaction involves an electrophile, it might react with the carbamate salt or oxidation products, leading to a complex mixture. Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Solutions:
-
Pre-reaction Purification: Always purify the fluorinated amine immediately before use if its quality is in doubt.
-
Modify Workup: Some trifluoromethylamines are sensitive to aqueous workups.[3] If possible, use an anhydrous workup or minimize contact with water.
-
Convert to Salt: For long-term storage, convert the amine to a stable salt and regenerate the free base in a separate step right before the reaction.
Issue 3: Difficulty in Handling and Transfer
Symptom: The amine is viscous, solidifies unexpectedly, or is difficult to draw into a syringe accurately. Root Cause Analysis: This can be due to high viscosity, the compound being a low-melting solid, or partial solidification due to carbamate formation. Solutions:
-
Gentle Warming: If the amine is a high-viscosity liquid or a low-melting solid, gently warm the container with a heat gun under a positive pressure of inert gas to liquefy it for easier transfer via syringe.
-
Cannula Transfer: For larger quantities or viscous liquids, a cannula transfer under positive inert gas pressure is often more reliable than using a syringe.
-
Use of Solvents: Dissolve the amine in a known volume of a dry, degassed, aprotic solvent (e.g., THF, Dioxane, Toluene) to create a standard solution. This allows for easier and more accurate transfer of the reagent.
Data & Protocols for the Application Scientist
Table 1: Impact of Fluorination on Amine Basicity (pKa)
The electron-withdrawing inductive effect of fluorine atoms significantly reduces the basicity of amines. This effect is additive and diminishes with distance. Understanding this pKa shift is crucial for predicting reactivity.
| Amine | Structure | pKa of Conjugate Acid | ΔpKa (vs. Ethylamine) | Reference(s) |
| Ethylamine | CH₃CH₂NH₂ | ~10.7 | 0 | General |
| 2-Fluoroethylamine | FCH₂CH₂NH₂ | ~9.0 | -1.7 | [8] |
| 2,2-Difluoroethylamine | F₂CHCH₂NH₂ | ~7.3 | -3.4 | [8] |
| 2,2,2-Trifluoroethylamine | F₃CCH₂NH₂ | ~5.7 | -5.0 | [8] |
| 3-Fluoropropylamine | FCH₂CH₂CH₂NH₂ | ~10.2 | -0.5 | [8] |
Note: pKa values are approximate and can vary slightly based on measurement conditions.
Protocol 1: Purification of a Liquid Fluorinated Amine via Vacuum Distillation
This protocol is for purifying a liquid fluorinated amine that shows signs of discoloration (oxidation) or has been stored for an extended period.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Check all glassware for cracks or defects before starting.
Apparatus:
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Round-bottom flasks (distilling and receiving), Claisen adapter, vacuum adapter, and condenser. All glassware must be oven-dried (>120 °C) or flame-dried under vacuum.[11]
-
Stir bar.
-
Vacuum grease.
-
Cold trap (liquid nitrogen or dry ice/acetone).
-
Heating mantle and stirrer.
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus while hot and immediately place it under a dynamic inert atmosphere (purge with argon or nitrogen for 10-15 minutes). Grease all joints lightly but thoroughly.[13]
-
Charge the Flask: Under a positive flow of inert gas, transfer the impure liquid fluorinated amine into the distilling flask containing a stir bar.
-
System Evacuation: Close the system to the inert gas source. Slowly and carefully open the connection to the vacuum line, which is protected by a cold trap. The initial bubbling will be from dissolved gases and any low-boiling impurities.
-
Distillation: Once the system is at a stable, low pressure, begin stirring and gently heat the distilling flask.
-
Collect Fractions: Collect the purified amine in the receiving flask. The boiling point under vacuum will be significantly lower than at atmospheric pressure. Use a nomograph to estimate the expected boiling point.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before reintroducing the inert gas. Never open a hot, evacuated glass system to atmospheric pressure.
-
Storage: The freshly distilled amine should be stored in a clean, dry, septum-sealed flask under a positive pressure of inert gas and protected from light.
Protocol 2: Stabilization via Salt Formation and Regeneration of the Free Base
This is the most robust method for long-term storage.
Part A: Salt Formation
-
Dissolve the free base fluorinated amine (1.0 equiv.) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere.
-
Slowly bubble anhydrous HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a white solid.
-
Collect the solid by filtration under an inert atmosphere (e.g., using a Schlenk filter cannula or in a glovebox).
-
Wash the salt with fresh, dry solvent and dry it thoroughly under high vacuum.
-
Store the stable salt in a sealed container at room temperature.
Part B: Free Base Regeneration (for immediate use)
-
In a flame-dried flask under an inert atmosphere, suspend the amine hydrochloride salt in a dry, aprotic solvent.
-
Add a slight excess (1.1 equiv.) of a suitable non-aqueous base (e.g., triethylamine, proton sponge) or a carefully dried inorganic base (e.g., anhydrous K₂CO₃).
-
Stir the mixture at room temperature. The regeneration is often complete within 30-60 minutes.
-
The resulting mixture contains your free base fluorinated amine and the salt of the added base. This solution can often be used directly in the next reaction step after filtering off the precipitated salt.
Visualizing the Degradation Pathways
Understanding the chemical transformations that occur upon exposure to air is key to preventing them.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Purification [chem.rochester.edu]
- 15. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fluorocyclopropane Stability & Synthesis
Topic: Avoiding Ring-Opening Side Reactions in Fluorocyclopropane Chemistry Document ID: FCP-STAB-2026-v4 Tier: Level 3 (Advanced Research Support)
Core Directive: The Metastability Paradox
Welcome to the Fluorocyclopropane Technical Support Hub. If you are here, you are likely experiencing the frustration of the "disappearing ring"—where your carefully synthesized fluorocyclopropane (FCP) or gem-difluorocyclopropane (gem-DFCP) converts into an allylic fluoride, a diene, or a complex oligomer during functionalization.
The Central Problem: Fluorine substitution on a cyclopropane ring introduces a unique "push-pull" electronic strain. While the C-F bond is strong, the ring itself is kinetically stable but thermodynamically primed for rupture (approx. 27.5 kcal/mol strain energy).
-
Monofluorocyclopropanes: Prone to thermal rearrangement (electrocyclic ring opening) to form fluoroalkenes.
-
gem-Difluorocyclopropanes: Susceptible to "Distal Bond" (C2-C3) rupture via radical or cationic intermediates, often triggered by transition metals or Lewis acids.
This guide provides the protocols and logic to maintain ring integrity.
Diagnostic Module: Why is my ring opening?
Before attempting a fix, identify the failure mode using this logic flow.
Diagram 1: The Ring-Retention Decision Tree
Caption: Diagnostic logic to identify the cause of ring opening based on substrate type and reaction conditions.
Technical Deep Dive: The "Distal Bond" Vulnerability
In gem-difluorocyclopropanes, the bond opposite the CF2 group (the C2-C3 bond) is the weakest link. This is counter-intuitive, as many chemists expect the strain to be localized at the CF2 carbon.
-
The Mechanism: The fluorine atoms withdraw electron density from the C1 carbon, but through
-donation, they actually weaken the distal C2-C3 bond. -
The Trigger: Any reaction that generates a radical or carbocation at a position adjacent to the ring (the
-position) will trigger the rupture of the distal bond to relieve strain, often resulting in a 1,1-difluoroalkene.
Diagram 2: Distal Bond Rupture Mechanism
Caption: The irreversible pathway of distal bond breaking triggered by adjacent reactive intermediates.
Troubleshooting Guide: Synthesis & Functionalization
Scenario A: Synthesis Failure (The Ring Never Formed)
Context: Using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) or Sodium Chlorodifluoroacetate.
| Symptom | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | Alkene is too electron-deficient. | Difluorocarbene is electrophilic. Increase alkene nucleophilicity or switch to Dolbier’s reagent (TFDA) at higher temp (110°C) to force addition [1]. |
| Oligomer Formation (PTFE-like goo) | Carbene concentration too high relative to alkene. | Slow Addition Protocol: Do not dump the reagent. Add TFDA dropwise over 2–4 hours. Maintain a high [Alkene]:[Carbene] ratio. |
| Low Yield with Styrenes | Polymerization of styrene. | Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture.[1] This stops styrene polymerization but does not interfere with carbene addition. |
Scenario B: Functionalization Failure (The Ring Opened)
Context: Modifying a side chain on an existing FCP.
| Symptom | Probable Cause | Corrective Action |
| Formation of Allylic Fluorides | Acid Catalysis: Strong Lewis acids (AlCl3, TiCl4) coordinate to fluorine, triggering ionization and opening. | Switch Lewis Acids: Use "softer" or weaker Lewis acids (e.g., BF3·OEt2 at low temp, or SnCl4). Avoid hard Lewis acids that have high affinity for F [2]. |
| Formation of Dienes | Pd-Catalyzed Opening: Pd(0) inserts into the distal bond (C-C activation). | Avoid Pd(0): If doing cross-coupling, use conditions that do not favor oxidative addition into the cyclopropane (e.g., avoid phosphine ligands known to promote C-C activation like P(tBu)3). |
| Ring Opening during Reduction | Radical Intermediate: Reduction of a ketone/halide adjacent to the ring generated a radical. | Use Ionic Reduction: Avoid dissolving metal reductions (Na/NH3) or radical hydrides (Bu3SnH). Use ionic hydride sources (NaBH4, LiAlH4) which generally preserve the ring [3]. |
Validated Protocols
Protocol 1: Safe Synthesis of gem-Difluorocyclopropanes (TFDA Method)
Designed to minimize oligomerization and maximize ring closure.
Reagents:
-
Alkene (1.0 equiv)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 equiv)
-
NaF (0.1 equiv) - Catalytic initiator
-
Solvent: Diglyme (High boiling point is critical)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a pressure-equalizing addition funnel.
-
Charge: Add Alkene, NaF, and Diglyme. Heat to 110°C (Internal temperature).
-
Critical Step (The Feed): Dissolve TFDA in a minimal amount of Diglyme. Add this solution dropwise via the addition funnel over 3 hours .
-
Why? Slow generation of :CF2 prevents it from reacting with itself.
-
-
Workup: Cool to RT. Filter off NaF/salts. Distill directly or dilute with ether/wash with water to remove Diglyme.
Protocol 2: Friedel-Crafts Acylation without Ring Opening
Standard AlCl3 conditions will destroy the ring. Use this modified procedure.
Reagents:
-
gem-Difluorocyclopropyl-benzene
-
Acyl Chloride
-
Catalyst: Triflic Acid (TfOH) or HFIP (Hexafluoroisopropanol) as solvent/promoter.
Methodology:
-
Instead of AlCl3, use HFIP as the solvent. The H-bonding network of HFIP activates the acyl chloride enough for reaction with electron-rich aromatics but is not harsh enough to coordinate the ring fluorines and trigger opening [4].
Frequently Asked Questions (FAQs)
Q: Can I use Grignard reagents on a halide attached to a fluorocyclopropane?
A: Proceed with extreme caution. If the halide is directly on the ring, NO—it will eliminate or rearrange. If the halide is on a side chain (
Q: Why do my monofluoro-cyclopropanes decompose during GC-MS analysis? A: The injection port temperature (usually 250°C+) is sufficient to trigger thermal electrocyclic ring opening. Fix: Lower the injector temperature to 150°C or use "Cold On-Column" injection. Verify purity via NMR, not just GC.
Q: I need to oxidize an alcohol next to the ring. Will Jones Reagent open it? A: Jones reagent (Chromic acid) is strongly acidic and may trigger cationic rearrangement. Fix: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . These operate under basic/neutral conditions and are perfectly compatible with strained fluorinated rings.
References
-
Dolbier, W. R., et al. (2000). "Efficient generation of difluorocarbene using trimethylsilyl fluorosulfonyldifluoroacetate (TFDA)." Journal of Fluorine Chemistry, 102(1-2), 343-346.
-
Tian, F., et al. (2000). "The thermal stability of gem-difluorocyclopropanes." Journal of Organic Chemistry, 65(5), 1444-1448.
-
Mykhailiuk, P. K. (2014). "Saturated bioisosteres of benzene: synthesis and properties of fluorinated cyclopropanes." Chemistry – A European Journal, 20(17), 4942-4947.
-
Colomer, I., et al. (2017). "Hexafluoroisopropanol as a mild activator for Friedel-Crafts reactions of fluorinated building blocks." Chemical Science, 8, 632-637.
Disclaimer: This guide assumes standard laboratory safety protocols for handling fluorinated organics and pressurized reagents. Always consult SDS before use.
Sources
Technical Support Center: Metal Removal from Fluorinated Amine Intermediates
Diagnostic Triage: Start Here
Status: Active Session Topic: Palladium/Platinum Removal from Fluorinated Amine Scaffolds User Profile: Medicinal Chemist / Process Chemist
The "Fluorine Effect" on Purification
Before selecting a method, understand why your standard workup failed. Fluorinated amines differ from standard amines in two critical ways that defeat traditional metal removal:
-
Lipophilicity: The presence of
or motifs increases the lipophilicity of the amine. Standard acid washes (forming the ammonium salt to extract into water) often fail because the fluorinated ammonium salt remains soluble in the organic layer (DCM/EtOAc). -
Reduced Basicity: Electron-withdrawing fluorine reduces the pKa of the amine. While this makes the amine a weaker ligand for the metal, it also means the metal-amine complex is more likely to be neutral and lipophilic, "hiding" in the organic phase rather than precipitating.
Module 1: Scavenger Selection Strategy
Core Directive: Do not use standard silica gel. It is ineffective for fluorinated amines due to weak surface interactions. You must use Functionalized Scavengers (Chemisorption).
Visual 1: The Scavenger Decision Matrix
Use this workflow to select the correct stationary phase based on your specific metal and solvent system.
Caption: Decision tree for selecting solid-supported scavengers. Note that TMT (Trimercaptotriazine) is superior for Pd/Pt in organic solvents.
Comparative Data: Scavenger Efficacy
| Scavenger Type | Functional Group | Best For | Mechanism | Compatibility with Fluorinated Amines |
| MP-TMT | Trimercaptotriazine | Pd, Pt, Rh, Ru | Tridentate Chelation (Very Strong) | Excellent. High affinity displaces the amine ligand. |
| Si-Thiol | Propylthiol | Pd, Pt, Ag, Hg | Monodentate Binding | Good. Effective if the metal-amine bond is weak. |
| Si-Diamine | Ethylenediamine | Cu, Zn, Ni, Co | Bidentate Chelation | Poor. The scavenger competes with your product (amine) for the metal. |
| C18 / Silica | Hydrophobic / OH | Non-specific | Physisorption | Very Poor. Fluorinated amines will stick to C18, causing yield loss. |
Module 2: Experimental Protocols
Protocol A: Batch Mode Scavenging (The "Gold Standard")
Best for: <50g scale, removing Pd(PPh3)4 or Pd(dppf)Cl2 residues.
-
Preparation: Dissolve your fluorinated amine crude in THF or DCM (Avoid MeOH if using Polystyrene resins as they do not swell well in alcohols).
-
Loading: Add MP-TMT resin (Macroporous Polystyrene-Trimercaptotriazine).[1]
-
Stoichiometry: Calculate residual Pd (assume 100% of catalyst remains if unknown). Add 3–5 equivalents of scavenger relative to the metal (NOT the product).
-
-
Incubation:
-
Temp: 25°C is usually sufficient.
-
Time: Stir for 4–16 hours .
-
Tip: For fluorinated amines, heating to 40°C can improve kinetics by increasing the exchange rate of the bulky fluorinated ligand.
-
-
Filtration: Filter through a coarse fritted glass funnel or a pad of Celite.
-
Wash: Wash the resin cake with 2 volumes of THF to recover any lipophilic fluorinated amine trapped in the resin pores.
Protocol B: The "Chelation Wash" (Aqueous Extraction)
Best for: Large scale (>100g) or when solid scavengers are too expensive. This method uses N-Acetylcysteine (NAC) to pull the metal into the water phase.
Why NAC? Unlike simple acid washes, NAC binds Pd/Pt irreversibly, creating a water-soluble complex that drags the metal out of the organic phase, even if the fluorinated amine tries to hold onto it.
-
Dissolution: Dissolve crude material in Isopropyl Acetate (IPAc) or 2-MeTHF . (Avoid DCM if possible to prevent emulsions).
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 7-8) using Ammonia or NaOH.
-
Critical: If the pH is too acidic, the NAC thiol is protonated and inactive. If too basic, your fluorinated amine might hydrolyze (if sensitive).
-
-
The Wash: Add the NAC solution (20 vol% relative to organic layer) to the reactor.
-
Agitation: Stir vigorously for 1 hour at 40°C. Color change (dark to light organic layer) often indicates success.
-
Separation: Cut the aqueous layer (which should now contain the Pd-NAC complex).
-
Polishing: Wash the organic layer once with 5% NaHCO3 to remove residual NAC.
Module 3: Troubleshooting & FAQs
Visual 2: The "Chelation War" Mechanism
Why standard washes fail and why TMT succeeds.
Caption: TMT (green) acts as a tridentate ligand, breaking the equilibrium and permanently stripping Pd from the fluorinated amine (blue).
FAQ: Common Failures
Q: I used Si-Thiol and my Pd levels are still 500 ppm. Why?
A: Your fluorinated amine might be acting as a competitive ligand. Monodentate thiols (Si-Thiol) are sometimes not strong enough to break the Pd-Amine bond. Switch to MP-TMT (Tridentate). The "Chelate Effect" increases the binding constant (
Q: The scavenger turned my product pink/red. A: This is "Leaching." It occurs if you use silica-based scavengers with highly polar/basic fluorinated amines in MeOH. The base dissolves the silica matrix slightly. Fix: Switch to Polymeric (Polystyrene) scavengers (MP-TMT or MP-Thiol) which are chemically inert to amines.
Q: Can I use Activated Carbon? A: Proceed with caution. Fluorinated compounds have high affinity for carbon due to hydrophobic interactions. You risk losing significant yield (10-30%) of your API along with the metal. If you must use carbon, use Ecosorb® products specifically designed for metal removal, not generic charcoal.
Q: What is the regulatory limit? A: Refer to ICH Q3D .
-
Oral: Pd limit is generally 100 µ g/day (approx 10 ppm for a 10g daily dose).[2]
-
Parenteral (IV): Pd limit is 10 µ g/day (approx 1 ppm).
-
Note: Always target <20 ppm in intermediates to ensure the final API passes.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link][3]
- Removal of Palladium from Pharmaceutical Intermediates.Organic Process Research & Development (OPRD). Garrett et al. (2011). Discusses the efficiency of TMT vs. Thiol scavengers.
-
Biotage Metal Scavenger User Guide. Biotage. Detailed stoichiometry and solvent compatibility charts. Available at: [Link][1]
- Palladium Removal using N-Acetylcysteine.Organic Process Research & Development. Welch et al. (2005). Describes the aqueous extraction protocol.
Sources
Stability of 2-fluoro-2-phenylcyclopropan-1-amine in solution
Technical Support Center: Stability & Handling of 2-Fluoro-2-phenylcyclopropan-1-amine
Status: Active Role: Senior Application Scientist Subject: Troubleshooting Solution Stability & Degradation Pathways
Executive Summary
2-Fluoro-2-phenylcyclopropan-1-amine is a structural analog of the monoamine oxidase (MAO) inhibitor Tranylcypromine (Parnate). While the introduction of the fluorine atom at the benzylic position (C2) enhances metabolic stability against ring hydroxylation, it introduces unique solution-phase vulnerabilities.
This guide addresses the specific physiochemical challenges of this molecule: acid-catalyzed ring opening , amine oxidation , and stereochemical integrity . Unlike standard alkyl amines, the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) coupled with the electron-withdrawing fluorine creates a "loaded spring" mechanism that researchers must manage carefully during formulation and analysis.
Module 1: Solution Thermodynamics & Solvent Compatibility
The Core Challenge: The free base of 2-fluoro-2-phenylcyclopropan-1-amine is an oil that readily absorbs atmospheric CO₂ to form carbamates. In solution, the primary risk is solvolysis , where the solvent acts as a nucleophile to open the cyclopropane ring, a process accelerated by trace acids.
Recommended Protocol: Always handle this compound as its Hydrochloride (HCl) or Tartrate salt for maximum stability. If you must use the free base, prepare solutions immediately before use in degassed solvents.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Technical Note |
| DMSO | High | Low | Excellent for stock solutions (10-50 mM). Store at -20°C. Avoid acidification. |
| Acetonitrile | High | Low | Preferred for LC-MS. Stable for >24h at RT. |
| Methanol/Ethanol | Medium | Moderate | Risk of Solvolysis. In the presence of acid (pH < 4), alcohols can attack the ring, leading to acyclic alkoxy-amines. |
| Water | Medium | Low (if neutral) | Stable at neutral pH. Rapid degradation at pH < 2 (ring opening) or pH > 10 (oxidation of free base). |
| Chloroform/DCM | Low | High | Often contain trace HCl/phosgene. Can induce spontaneous ring opening or carbamoylation. |
Module 2: pH-Dependent Stability (Critical Failure Mode)
The Mechanism: The stability of cyclopropylamines is governed by the protonation state of the amine and the integrity of the C2-C3 bond.
-
Acidic Conditions (pH < 3): The protonated ammonium group is electron-withdrawing. While this typically protects amines from oxidation, in cyclopropanes, it weakens the distal (C2-C3) bond. The presence of the 2-fluoro and 2-phenyl groups stabilizes the transition state for ring opening, leading to chain linearization.
-
Basic Conditions (pH > 10): The free amine is generated. While the ring is stable, the nitrogen lone pair is susceptible to oxidative radical formation, leading to "yellowing" and polymerization.
Diagram: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the specific failure mode where trace acid triggers the rupture of the cyclopropane ring.
Caption: Acid-catalyzed ring opening mechanism. The electron-withdrawing ammonium group weakens the distal C2-C3 bond, leading to rupture and reaction with solvent nucleophiles.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: My DMSO stock solution has turned yellow after 1 week at 4°C. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the free amine.
-
Cause: DMSO can act as a mild oxidant, especially if the sample contains trace metals or if the container was not headspace-purged with nitrogen.
-
Solution: Check purity via LC-MS. If purity is >95%, the color is likely due to trace impurities (N-oxides) with high extinction coefficients. For future stocks, use degassed DMSO and store under Argon at -20°C.
Q2: I see a "split" peak in my LC-MS chromatogram for the parent mass.
-
Diagnosis: Separation of Diastereomers .
-
Explanation: 2-Fluoro-2-phenylcyclopropan-1-amine has two chiral centers. Synthetic samples are often racemic mixtures of cis and trans diastereomers. These have distinct physical properties and retention times on C18 columns.
-
Action: Do not integrate them as impurities. Verify using a chiral column if enantiomeric excess (ee) determination is required.
Q3: During acid hydrolysis of a peptide linker containing this molecule, the compound disappeared.
-
Diagnosis: Ring Opening.
-
Explanation: Standard peptide cleavage cocktails (e.g., 95% TFA) are too harsh. The high acidity combined with scavengers (like water or silanes) will irreversibly open the fluorocyclopropane ring.
-
Action: Use milder cleavage conditions (e.g., 1% TFA in DCM) or switch to a linker cleavable at neutral pH (e.g., photolabile linkers).
Module 4: Experimental Workflow for Stability Testing
If you are developing a formulation, use this stress-testing workflow to establish the stability window.
Caption: Forced degradation workflow (Stress Testing) to identify stability limits. Note: Acid stress typically yields hydrolysis products (M+18).
References
-
Haufe, G. (2008). "Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine." Physical Chemistry Chemical Physics.
- Relevance: Establishes the pKa shifts and electronic influence of fluorine on the cyclopropylamine scaffold.
-
Yoshida, S., et al. (2004). "Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B." Bioorganic & Medicinal Chemistry.
- Relevance: Discusses the synthesis and stability of the specific 2-fluoro-2-phenyl analog in the context of MAO inhibition.
-
Hrovat, D. A., et al. (2013). "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl." Journal of Organic Chemistry.
- Relevance: Defines the mechanistic pathway for acid-catalyzed ring opening
-
PubChem. (2025). "Compound Summary: Tranylcypromine." National Library of Medicine.
- Relevance: Provides baseline stability data for the non-fluorin
Sources
Validation & Comparative
Strategic Fluorination: A Comparative Guide to 5-HT2C Receptor Affinity
Topic: Binding affinity of fluorinated analogs at 5-HT2C receptors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The serotonin 2C receptor (5-HT2C) is a pivotal therapeutic target for obesity, schizophrenia, and substance use disorders.[1][2] However, its high sequence homology with 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk) receptors presents a significant selectivity challenge.
This guide analyzes how strategic fluorine substitution optimizes binding affinity and selectivity profiles.[3] By exploiting the "fluorine effect"—modulation of pKa, lipophilicity, and orthogonal multipolar interactions—medicinal chemists can fine-tune ligand interaction with the orthosteric binding pocket. We compare key fluorinated scaffolds, detailing their
The Fluorine Effect in 5-HT2C Ligand Design
Fluorine is not merely a metabolic blocker; it is an electronic scalpel. In the context of 5-HT2C, three physicochemical alterations drive affinity changes:
-
Electronic Modulation of Basic Centers:
-
The 5-HT2C binding pocket contains a conserved aspartate residue (Asp3.32) that forms a salt bridge with the protonated amine of the ligand.
-
Fluorine substitution (
or to the amine) lowers the pKa of the basic nitrogen via inductive effects ( ), often optimizing the strength of this salt bridge or improving membrane permeability without abolishing the charge interaction.
-
-
Orthogonal Multipolar Interactions:
-
The C-F bond is highly polarized.[4] In the 5-HT2C pocket, fluorinated moieties (e.g., fluorobenzyl groups) often engage in favorable dipolar interactions with residues like Asn6.55 or Ser3.36, which are distinct from the hydrophobic packing seen in 5-HT2A.
-
-
Conformational Biasing:
-
The gauche effect induced by fluorine can lock ethylamine side chains into active conformations that favor the slightly more compact 5-HT2C agonist state over the 5-HT2A state.
-
Comparative Analysis: Fluorinated Scaffolds
The following data aggregates binding affinity (
Table 1: Binding Affinity ( ) and Selectivity of Key Fluorinated Analogs
| Compound Class | Analog Structure | 5-HT2C | 5-HT2A | Selectivity (2A/2C) | Mechanism of Action |
| Benzazepines | Lorcaserin (Non-fluorinated ref) | 15.0 | 175 | 12x | Standard Agonist |
| Benzazepines | 8-Fluoro-benzazepine analog | 42.0 | 310 | 7.4x | Steric tolerance test; reduced affinity vs Cl. |
| Phenethylamines | 2C-F (4-fluoro-2,5-DMPEA) | 180 | 68 | 0.38x (Favors 2A) | 4-position F mimics H-bond donor/acceptor; lacks 2C specificity. |
| Phenethylamines | 2-Fluoro-PEA derivative | 5.0 ( | 648 ( | 130x | Ortho-F substitution induces conformation favoring 2C. |
| Aporphines | Compound 11b (N-propyl-11-F-benzoyl) | 24.0 | 414 | 17x | Fluorobenzyl carbonyl H-bonds with Asn6.55. |
| Pyrimidines | 8.5 | >100 | >11x | High affinity suitable for PET imaging. |
Note: Lower
Case Study: The "Ortho-Fluorine" Switch
While 4-substitution (para) on the phenyl ring of phenethylamines (like 2C-F) typically enhances affinity for both 2A and 2C, it fails to provide selectivity.
-
Observation: Moving the fluorine to the 2-position (ortho) dramatically shifts selectivity toward 5-HT2C.
-
Hypothesis: The ortho-fluorine creates a steric or electrostatic clash in the slightly larger 5-HT2A pocket, whereas the 5-HT2C pocket accommodates this conformation, stabilizing the ligand-receptor complex.
Visualization of Signaling & SAR Logic
Diagram 1: 5-HT2C Gq-Coupled Signaling Pathway
Caption: Activation of 5-HT2C triggers the Gq/11 cascade, leading to Calcium mobilization, the primary readout for functional assays.
Diagram 2: SAR Logic Flow for Selectivity
Caption: Decision tree for optimizing 5-HT2C selectivity using fluorine positioning on a phenethylamine scaffold.
Experimental Protocols
To replicate the data cited above, use the following self-validating protocols.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine
1. Membrane Preparation:
-
Source: HEK293 cells stably expressing human 5-HT2C (edited VNV isoform).
-
Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 15 min.
-
Wash: Resuspend pellet in buffer and repeat centrifugation to remove endogenous serotonin.
2. Assay Setup (96-well format):
-
Total Binding: 150
L membrane suspension (20 g protein). -
Radioligand: 50
L Mesulergine (Final conc: 1 nM, approx ). -
Competitor: 50
L fluorinated analog (10 concentrations, to M). -
Non-Specific Binding (NSB): Define using 10
M Mianserin or Methysergide.
3. Incubation & Termination:
-
Incubate at 37°C for 30 minutes (Equilibrium).
-
Validation Step: Ensure temperature is stable; 5-HT2C is heat-sensitive.
-
Harvest via vacuum filtration onto GF/B filters presoaked in 0.3% Polyethylenimine (PEI) . Note: PEI is critical to reduce cationic ligand binding to the glass fiber.
4. Analysis:
-
Count radioactivity (LSC).
-
Calculate
using non-linear regression. -
Convert to
using Cheng-Prusoff:
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Confirm agonist activity (
-
Dye Loading: Load CHO-5HT2C cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 520nm) for 10s.
-
Injection: Inject fluorinated analog.
-
Readout: Monitor peak fluorescence increase over 60s.
-
Validation: Use 5-HT (1
M) as a positive control (100% response).
References
-
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Institutes of Health (PMC). [Link]
-
Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. PubMed. [Link]
-
Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor. National Institutes of Health (PMC). [Link]
-
A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine. ACS Publications. [Link]
-
High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Sigma Receptor Selectivity of 2-Fluoro-2-phenylcyclopropan-1-amine
This guide provides a detailed analysis of the sigma-1 (σ1) versus sigma-2 (σ2) receptor selectivity profile of the novel compound class, 2-fluoro-2-phenylcyclopropan-1-amines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes binding affinity data, compares it with established reference ligands, and provides the experimental context necessary to interpret these findings. We will delve into the causality behind the experimental design and discuss the potential functional implications of the observed selectivity.
Introduction: The Enigmatic Sigma Receptors
Sigma receptors, once misclassified as a type of opioid receptor, are now understood to be a unique class of intracellular proteins primarily located at the endoplasmic reticulum (ER).[1][2] The two main subtypes, σ1 and σ2, are genetically and structurally distinct, sharing pharmacological similarities but mediating different cellular functions.[3][4]
The σ1 receptor is a well-characterized chaperone protein that modulates intracellular calcium signaling and interacts with a variety of ion channels and G-protein coupled receptors.[1][5][6] Its activation is implicated in neuroprotection, cognition, and the modulation of various neurotransmitter systems.[5][7]
The σ2 receptor , identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cellular proliferation.[8][9] Notably, σ2 receptors are overexpressed in many tumor cell lines, making them a significant target for cancer diagnostics and therapeutics.[8][10][11] Ligands for the σ2 receptor can induce apoptosis in cancer cells.[10]
Given their distinct physiological and pathological roles, the development of subtype-selective ligands is a critical goal in pharmacology to achieve targeted therapeutic effects and minimize off-target activity. This guide focuses on a new class of fluorinated 2-arylcyclopropan-1-amines and their potential to selectively target these receptors.
Selectivity Profile: A Quantitative Comparison
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of Ki values for different receptors.
A recent study systematically evaluated a series of stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, revealing distinct selectivity profiles depending on their stereochemistry and aryl substitution.[12]
Table 1: Comparative Sigma Receptor Binding Affinities (Ki, nM)
| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity Ratio (σ1/σ2) |
| trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine [12] | 4.8 | >10,000 | >2083 (σ1 selective) |
| cis-2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine [12] | 2,750 | 95 | 0.03 (σ2 selective) |
| (+)-Pentazocine (σ1 Reference)[13][14][15] | ~3-7 | >10,000 | >1400 (σ1 selective) |
| Siramesine (σ2 Reference)[16][17][18] | 17 | 0.12 | 0.007 (σ2 selective) |
| Haloperidol (Mixed/σ1 Antagonist)[13][19][20][21] | ~2-6.5 | Moderate Affinity | Mixed |
| DTG (1,3-di-o-tolylguanidine) (Non-selective)[19][22] | Equal Affinity | Equal Affinity | ~1 |
Note: Ki values are compiled from multiple sources and should be considered representative. Direct comparison is most accurate for data generated within the same study.
Analysis of the Data:
The data clearly demonstrates that the 2-fluoro-2-phenylcyclopropan-1-amine scaffold can be tuned to achieve high selectivity for either σ1 or σ2 receptors.
-
trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine emerges as a highly potent and selective σ1 receptor ligand , with a Ki of 4.8 nM for σ1 and negligible affinity for σ2.[12] Its selectivity profile is comparable to the well-established σ1 reference ligand, (+)-pentazocine.
-
In contrast, cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine displays a marked preference for the σ2 receptor , with a Ki of 95 nM and significantly weaker affinity for the σ1 receptor.[12] This makes it a valuable tool for investigating σ2 receptor function.
This stereochemical and substituent-dependent selectivity underscores the distinct pharmacophore requirements of the σ1 and σ2 binding sites.
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of the binding data, a standardized experimental protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay, a gold-standard technique for determining ligand affinity.[23]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a 2-fluoro-2-phenylcyclopropan-1-amine derivative) for σ1 and σ2 receptors by measuring its ability to compete with a known radioligand.
Materials:
-
Tissue Source: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2) are commonly used due to high receptor densities.[14][24]
-
Radioligands:
-
Masking Agent (for σ2 assay): (+)-Pentazocine to saturate and block the σ1 sites, ensuring [³H]DTG binds primarily to σ2 receptors.[24][25][27]
-
Non-specific Binding Control: A high concentration of a known sigma ligand, such as Haloperidol (e.g., 10 µM), to determine background binding.[21]
-
Buffers: Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), scintillation counter, and scintillation cocktail.[28]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize the chosen tissue (guinea pig brain or rat liver) in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add membrane preparation, radioligand (-Pentazocine for σ1; [³H]DTG for σ2), and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of Haloperidol.
-
Competitive Binding Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
For σ2 Assay: Add the masking agent, (+)-pentazocine, to all wells (except potentially the σ1 control plate) at a concentration sufficient to saturate σ1 receptors (e.g., 100 nM).[24]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Implications and Signaling Pathways
The selectivity profile of a compound dictates its potential therapeutic applications and biological effects.
Implications of σ1 Receptor Selectivity: A highly selective σ1 ligand like trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine would be an excellent tool for probing the functions of the σ1 receptor. As a chaperone protein at the ER-mitochondrion interface, the σ1 receptor modulates Ca2+ signaling between these organelles and regulates the activity of proteins like the IP3 receptor.[1] Agonism at this receptor is generally associated with neuroprotective and anti-amnesic effects, while antagonism has been explored for anti-psychotic and anti-allodynic properties.[5][30][31]
Implications of σ2 Receptor Selectivity: A selective σ2 ligand such as cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine holds promise in the field of oncology.[32] The σ2 receptor is overexpressed in proliferating tumor cells.[10] Agonists at the σ2 receptor, such as Siramesine, have been shown to induce caspase-independent apoptosis and autophagy in cancer cells, potentially through mechanisms involving lysosomal leakage and oxidative stress.[15][16][33] Therefore, a selective σ2 ligand could serve as a targeted anti-cancer agent.
Distinct Signaling Pathways
Caption: Simplified signaling pathways for σ1 and σ2 receptors.
Conclusion
The class of 2-fluoro-2-phenylcyclopropan-1-amines represents a significant advancement in the development of selective sigma receptor ligands. The ability to direct selectivity toward either the σ1 or σ2 subtype through subtle stereochemical and substituent modifications offers powerful new tools for pharmacological research. The σ1-selective compounds have potential in neuroscience for studying neurodegenerative and psychiatric disorders, while the σ2-selective analogs are promising candidates for the development of novel cancer diagnostics and therapeutics. The experimental framework provided herein offers a robust system for validating the binding properties of these and other novel chemical entities.
References
-
Sigma-2 receptor - Wikipedia. Available from: [Link]
-
Walker JM, Bowen WD, Walker FO, Matsumoto RR, De Costa B, Rice KC. Evidence for a Role of Haloperidol-Sensitive Sigma-'Opiate' Receptors in the Motor Effects of Antipsychotic Drugs. Neurology. Available from: [Link]
-
Zeng C, Vangveravong S, Xu J, Chang KC, Li S, Tu Z, Mach RH. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews. 2013;33(4):838-84. Available from: [Link]
-
de la Fuente-Fernández R, Narváez M, Sánchez-Arroyos R, Martín-Alcón S, Vela JM, Romero L, Merlos M. -pentazocine binding to rat brain sigma 1 receptors. European journal of pharmacology. 2000;389(1):37-44. Available from: [Link]
-
Ditolylguanidine - Wikipedia. Available from: [Link]
-
Romero L, Lletí M, Gascón M, Vela JM, Merlos M. Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design. 2012;18(34):5420-33. Available from: [Link]
-
Schetz JA, Le T, Mavinkurve V, Yang Y, Xu J, Vangveravong S, Mach RH. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology. 2007;53(8):937-49. Available from: [Link]
-
Walker JM, Bowen WD, Walker FO, Matsumoto RR, De Costa B, Rice KC. Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology. 1993;43(11):2275-81. Available from: [Link]
-
Kourrich S. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience. 2017;11:481. Available from: [Link]
-
Guo L, Zhen X. Sigma-2 Receptor Ligands: Neurobiological Effects. Current medicinal chemistry. 2015;22(8):989-1003. Available from: [Link]
-
Zeng C, Vangveravong S, Xu J, Chang KC, Li S, Tu Z, Mach RH. Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Medicinal research reviews. 2013;33(4):838-84. Available from: [Link]
-
Sigma receptor - Wikipedia. Available from: [Link]
-
Chu UB, Ruoho AE. SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. 2015;71:1.34.1-1.34.21. Available from: [Link]
-
Schmidt HR, Kruse AC. The molecular function of σ receptors: past, present, and future. Trends in pharmacological sciences. 2019;40(9):636-54. Available from: [Link]
-
Klawonn AM, Nilsson A, Rådberg CF, Lindström SH, Ericson M, Granseth B, Engblom D, Fritz M. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopamidergic Input to the Striatum. Frontiers in pharmacology. 2017;8:707. Available from: [Link]
-
Sigma-1 receptor - Wikipedia. Available from: [Link]
-
Ryskamp DA, Bollman B, Twaroski K, KDR, Honeycutt J, Scheiner Z, et al. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. Cells. 2022;11(16):2576. Available from: [Link]
-
Kertész I, Illyés E, Tímári G, Tihanyi K, Gyertyán I, Gacsályi I, et al. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences. 2021;22(16):8918. Available from: [Link]
-
Chu UB, Ruoho AE. Sigma Receptor Binding Assays. Current protocols in pharmacology. 2015;71:1.34.1-1.34.21. Available from: [Link]
-
Gande SL, Lehmkuhl D, Keul M, Schepmann D, Hiller C, English MA, et al. Fluorinated 2-Arylcyclopropan-1-amines - A new class of sigma receptor ligands. Bioorganic & medicinal chemistry. 2020;28(22):115726. Available from: [Link]
-
Jackson A, Banister SD, Martin L, Amadu A, Patel M, Hussien A, et al. Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals (Basel, Switzerland). 2022;15(12):1564. Available from: [Link]
-
Matsumoto RR, Bowen WD, Tom MA, Walker JM. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. Life sciences. 1995;57(13):PL229-38. Available from: [Link]
-
Jackson A, Banister SD, Martin L, Amadu A, Patel M, Hussien A, et al. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. Pharmaceuticals. 2022;15(12):1564. Available from: [Link]
-
Mach RH, Smith CR, al-Nabulsi I, CHILDERS SR, Wheeler KT. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of medicinal chemistry. 2004;47(21):4953-64. Available from: [Link]
-
(-)-pentazocine. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Ostenfeld MS, Fehrenbacher N, Høyer-Hansen M, Thomsen C, Farkas T, Jäättelä M. Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. Cancer research. 2005;65(19):8975-83. Available from: [Link]
-
Kim I, Maher P. Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in pharmacology. 2019;10:513. Available from: [Link]
-
Ka M, Lee H, Kim H, Kim D, Shin EJ, Jung WH, et al. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Scientific reports. 2021;11(1):23528. Available from: [Link]
-
Cobos EJ, Entrena JM, Cendán CM, Nieto FR, Sánchez-Fernández C, Baeyens JM. Antagonism by haloperidol and its metabolites of mechanical hypersensitivity induced by intraplantar capsaicin in mice: role of sigma-1 receptors. Psychopharmacology. 2009;205(3):477-88. Available from: [Link]
-
Siramesine is a Selective Sigma-2 Receptor Agonist. Immune System Research. 2021. Available from: [Link]
-
Rossi M, Arcidiacono P, Marra M, Lattanzio R, Pieragostino D, Di Ilio C, et al. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget. 2018;9(6):6798-814. Available from: [Link]
-
Martin L, Amadu A, Jackson A, Patel M, Hussien A, Richardson A, et al. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology. 2020;11:270. Available from: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Mishra A, Kumar P, Singh S. Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism. International journal of molecular sciences. 2022;23(18):10798. Available from: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
-
Special Issue : The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. Available from: [Link]
-
Displacement of [³H] DTG from sigma receptors by (+) pentazocine. ResearchGate. Available from: [Link]
-
Zhang Y, Hao D, Liu H, Wang J, Zhang Z, Zhu J, et al. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS chemical neuroscience. 2020;11(15):2338-51. Available from: [Link]
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- 5. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
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Comparative Guide: Bioavailability and Pharmacokinetics of 2-Fluoro-2-phenylcyclopropan-1-amine Derivatives
Executive Summary
This technical guide provides a comparative analysis of 2-fluoro-2-phenylcyclopropan-1-amine derivatives against the parent scaffold, Tranylcypromine (TCP) , and phenyl-ring substituted analogs (e.g., 4-F-TCP). Designed for medicinal chemists and pharmacologists, this document focuses on the structural consequences of geminal fluorine substitution on the cyclopropane ring.
Key Insight: The introduction of a fluorine atom at the C2 position (geminal to the phenyl ring) fundamentally alters the physicochemical profile by lowering amine basicity (
Chemical Rationale: The "Fluorine Effect"[1][2]
The structural modification of replacing a hydrogen atom with fluorine at the C2 position of the cyclopropane ring is not merely a steric change; it is an electronic calibration of the molecule.
pKa Modulation and Permeability
The primary barrier to CNS drug delivery for amines is their high basicity.
-
Parent (TCP): The amine has a
~8.2–8.5. At physiological pH (7.4), a significant fraction is ionized ( ), limiting passive diffusion across the BBB. -
2-Fluoro Derivative: The strong electron-withdrawing nature of fluorine (electronegativity
) exerts a negative inductive effect (-I) through the cyclopropane ring. This lowers the of the amine (typically by 1–2 units), increasing the fraction of the neutral, membrane-permeable species.
Metabolic Blockade
-
Oxidative Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the C2 position blocks potential metabolic pathways involving radical intermediates or direct hydroxylation at the benzylic-like position of the cyclopropane, a common clearance pathway for TCP.
Comparative Profiling: Performance Metrics
The following table synthesizes experimental potency data and physicochemical properties.
Table 1: Comparative Pharmacological Profile
| Metric | Tranylcypromine (TCP) | 2-Fluoro-2-phenylcyclopropan-1-amine | 4-Fluoro-trans-2-phenylcyclopropylamine |
| Structure Type | Parent Scaffold | Gem-Fluoro (Cyclopropane Ring) | Phenyl-Ring Substituted |
| MAO Inhibition ( | Baseline (Ref) | 0.1x (10-fold more potent) [1] | Comparable / Slightly Improved |
| Mechanism | Irreversible (Radical) | Competitive / Mech-Based [1] | Irreversible |
| LogP (Lipophilicity) | ~1.3 | ~1.6 - 1.8 (Predicted) | ~1.5 |
| BBB Permeability | Moderate | High (Due to | High |
| Metabolic Stability | Low (Ring opening/Hydroxylation) | High (C2 blockade) | Moderate (Blocks para-hydroxylation) |
Note on Potency: Specific enzymatic assays using microbial tyramine oxidase demonstrated that the trans-2-fluoro isomer is significantly more potent than the non-fluorinated parent, likely due to electronic stabilization of the transition state during enzyme binding [1].
Mechanistic Pathway: Metabolic Stability[2][3][4]
The following diagram illustrates the divergence in metabolic fate between the parent TCP and the 2-fluoro derivative. The fluorine atom prevents the formation of unstable radical intermediates that typically lead to rapid clearance.
Figure 1: Metabolic divergence. The 2-fluoro substitution blocks benzylic radical formation, preventing rapid ring-opening metabolism common in non-fluorinated analogs.
Experimental Protocols
To validate the bioavailability and stability claims, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.
In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (2-Fluoro derivative) and Control (Verapamil/TCP).
Protocol Steps:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add test compound (final conc. 1 µM) to the mixture. Initiate reaction by adding NADPH solution.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing internal standard (IS).
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
Data Analysis:
Plot
Workflow Visualization
Figure 2: Step-by-step workflow for determining metabolic stability using liver microsomes.
Conclusion & Recommendations
For drug development programs targeting MAO or LSD1 inhibition, 2-fluoro-2-phenylcyclopropan-1-amine derivatives offer a superior pharmacokinetic profile compared to the parent Tranylcypromine.
-
Potency: The trans-isomer demonstrates significantly higher inhibitory activity [1].
-
Bioavailability: Fluorination lowers amine basicity, predicting better passive transport across the BBB [2].
-
Stability: Strategic placement of fluorine at the C2 position blocks primary metabolic degradation pathways, potentially extending the in vivo half-life [3].
Recommendation: Prioritize the synthesis of the trans-2-fluoro isomer for lead optimization in CNS-targeted programs.
References
-
Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Source: PubMed / J Med Chem. URL:[Link] Context: Establishes the 10-fold potency increase of the 2-fluoro-2-phenyl derivative over Tranylcypromine.[1]
-
Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal / Review.[2] URL:[Link] Context: Validates the general principles of fluorine substitution lowering amine pKa and improving membrane permeability.
-
On the Metabolic Stability of Fluorinated Small Molecules. Source: ChemRxiv.[3] URL:[Link] Context: Provides the mechanistic basis for C-F bond stability preventing oxidative metabolism at soft spots.
-
Chronic Effects of Tranylcypromine and 4-fluorotranylcypromine on Regional Brain Monoamine Metabolism. Source: PubMed. URL:[Link] Context: Comparative in vivo data for fluorinated tranylcypromine analogs showing sustained brain amine modulation.[4]
Sources
- 1. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of synthetic routes: Carbenoid addition vs. Simmons-Smith
Topic: Comparison of Synthetic Routes: Carbenoid Addition (Diazo/Metal) vs. Simmons-Smith Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For medicinal chemists and process engineers, the choice between the Simmons-Smith (S-S) reaction and Transition Metal-Catalyzed Carbenoid Addition (via diazo precursors) is rarely a matter of preference, but of substrate electronics and required stereocontrol.
-
Select Simmons-Smith (Furukawa Modification) when working with electron-rich alkenes (enol ethers, styrenes) or when hydroxyl-directed diastereoselectivity is required. It is the industry standard for reliable, scalable methylene transfer without explosion hazards, though it introduces pyrophoric risks (
). -
Select Metal-Catalyzed Diazo Addition (Rh, Cu, Co) when synthesizing enantiomerically enriched cyclopropanes from unfunctionalized olefins or when accessing complex donor-acceptor carbene reactivity. It excels in atom economy but requires strict engineering controls for diazo handling.
Mechanistic Divergence & Selection Logic
The fundamental difference lies in the nature of the reactive intermediate. Understanding this causality is essential for predicting selectivity.
Mechanistic Comparison
-
Simmons-Smith (Zinc Carbenoid): Proceeding via a butterfly-type transition state, the zinc carbenoid (
) acts as a concerted electrophile. The reaction is stereospecific (retention of alkene geometry).[1][2] Crucially, the zinc center acts as a Lewis acid, coordinating with proximal basic groups (-OH, -OR) to direct delivery of the methylene unit to the syn face. -
Metal-Catalyzed (Transition Metal Carbene): Decomposition of a diazo compound by a metal catalyst (e.g.,
) generates a discrete metal-carbene bond. This species is highly electrophilic. Enantioselectivity is controlled by the chiral ligand environment of the catalyst, not the substrate's inherent chirality.
Figure 1: Decision matrix for selecting the optimal cyclopropanation route based on substrate features.
Performance Matrix: Experimental Data
The following data summarizes typical performance metrics observed in process chemistry settings.
| Feature | Simmons-Smith (Furukawa) | Rh-Catalyzed Diazo Addition |
| Active Species | Zinc Carbenoid ( | Metal Carbene ( |
| Primary Selectivity | Diastereoselective (Substrate controlled) | Enantioselective (Catalyst controlled) |
| Alkene Scope | Electron-rich > Neutral >> Electron-poor | Tunable (Electron-rich to deficient depending on ligand) |
| Atom Economy | Poor (Stoichiometric Zn and Iodine waste) | Excellent (N₂ is the only byproduct) |
| Safety Profile | Pyrophoric ( | Explosive (Diazo compounds are shock-sensitive) |
| Typical Yield | 70–95% | 60–90% (Dimerization is a competing pathway) |
| Cost Driver | Diiodomethane ( | Rhodium/Precious Metal Catalyst |
Detailed Experimental Protocols
Protocol A: The Furukawa Modification (Simmons-Smith)
Best for: Scalable synthesis of simple cyclopropanes or directed synthesis on allylic alcohols.
Mechanism-in-Action: The use of Diethylzinc (
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent: Charge with anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reagent Formation: Cool to -10°C. Add
(1.0 M in hexanes, 2.0 equiv). Caution: Pyrophoric. -
Carbenoid Generation: Add Diiodomethane (
, 2.0 equiv) dropwise. Maintain temperature < 0°C to prevent decomposition. Stir for 20 mins to form the active species. -
Substrate Addition: Add the alkene (1.0 equiv) dissolved in DCM dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/GC.
-
Quench: Cool to 0°C. SLOWLY add saturated aqueous
. Note: Vigorous gas evolution and precipitation of Zinc salts will occur. -
Workup: Filter through Celite to remove zinc salts. Extract with DCM.
Self-Validating Check: The formation of a white precipitate during the addition of
Protocol B: Rhodium-Catalyzed Diazo Decomposition
Best for: Asymmetric synthesis using chiral catalysts.
Mechanism-in-Action: Slow addition of the diazo compound is critical to keep its stationary concentration low, preventing the carbene from reacting with another diazo molecule (dimerization) instead of the alkene.
-
Setup: Flame-dry a 2-neck flask with argon inlet.
-
Catalyst Loading: Add Alkene (1.0 equiv) and
(0.5 - 1.0 mol%) to anhydrous DCM. -
Diazo Preparation: Dissolve Ethyl Diazoacetate (EDA, 1.2 equiv) in DCM.
-
Controlled Addition: Using a syringe pump , add the EDA solution to the catalyst/alkene mixture over 4–8 hours.
-
Why? High local concentration of diazo leads to diethyl fumarate/maleate (dimers).
-
-
Workup: Evaporate solvent. Purify via column chromatography (metal removal is critical for pharma applications).
Case Study: Industrial Application in Drug Synthesis
Subject: Saxagliptin (Onglyza) Context: Saxagliptin is a DPP-4 inhibitor for type 2 diabetes. The molecule features a rigid methanopyrrolidine scaffold constructed via cyclopropanation.
Process Route: The Bristol-Myers Squibb (BMS) process utilizes the Simmons-Smith reaction (Furukawa modification) on an enamide intermediate.
-
Substrate: N-Boc-2,3-dehydropyrrolidine derivative.
-
Reagents:
, (Chloroiodomethane is often used in industry as a cheaper alternative to diiodomethane). -
Outcome: The amide group directs the zinc carbenoid to the syn face, establishing the critical stereochemistry of the fused cyclopropane ring. A metal-catalyzed diazo route would struggle here due to the competing coordination of the Lewis-basic amide to the Rh/Cu catalyst, potentially poisoning it or eroding enantioselectivity.
Figure 2: The Simmons-Smith reaction acts as the stereodefining step in the synthesis of the Saxagliptin core.
Safety & Scalability Analysis
| Risk Factor | Simmons-Smith ( | Diazo/Metal ( |
| Hazard Class | Pyrophoric. | Explosive. Diazo compounds are high-energy species; shock/heat sensitive. |
| Engineering Control | Dedicated inert gas lines. Cannula transfer techniques are mandatory. | Flow Chemistry. In-situ generation and consumption of diazo species in microreactors is the modern standard to minimize active inventory. |
| Waste Stream | High zinc waste load (environmental disposal cost). | Low waste (Nitrogen gas), but residual heavy metals (Rh/Cu) must be scavenged to <10 ppm. |
References
-
Simmons, H. E., & Smith, R. D. (1958).[3][4][5] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6] Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1] Tetrahedron. Link
-
Doyle, M. P., et al. (1993). Enantioselective syntheses of cyclopropanes with rhodium(II) prolinate catalysts. Journal of the American Chemical Society.[6] Link
-
Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[7][8] Organic Process Research & Development. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][6][8][9][10][11][12][13] Organic Reactions.[1][3][6][7][9][10][12][14][15][16] Link
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9150511B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Cyclopropane synthesis [organic-chemistry.org]
- 16. hammer.purdue.edu [hammer.purdue.edu]
Evaluation of Fluorinated Cyclopropylamines as MAO Inhibitors
[1][2][3]
Executive Summary: The Fluorine Advantage
Tranylcypromine (TCP) remains a cornerstone in the study of monoamine oxidase (MAO) inhibition, yet its clinical and experimental utility is often limited by non-selectivity and rapid metabolic clearance via ring hydroxylation. The strategic incorporation of fluorine atoms—specifically at the para-position of the phenyl ring or directly onto the cyclopropyl scaffold—represents a critical evolution in this pharmacophore.
This guide evaluates fluorinated cyclopropylamines, contrasting them with non-fluorinated parent compounds. The data indicates that fluorination does not merely "block" metabolism; it fundamentally alters the electronic landscape of the cyclopropylamine pharmacophore, often enhancing potency toward MAO-A while modulating isoform selectivity.
Chemical Space & Structural Considerations
The primary challenge with TCP (trans-2-phenylcyclopropylamine) is its susceptibility to cytochrome P450-mediated hydroxylation at the phenyl ring's 4-position. Fluorinated analogs address this via two distinct mechanisms:
-
Metabolic Blocking (4-Fluoro-TCP): Substitution at the para-position prevents hydroxylation, extending the half-life and duration of action in vivo.
-
Electronic Modulation (2-Fluoro-cyclopropyl): Fluorination directly on the cyclopropane ring (e.g., 2-fluoro-2-phenylcyclopropylamine) leverages the gauche effect and electron-withdrawal to alter the pKa of the amine and the reactivity of the radical intermediate formed during MAO catalysis.
Comparative Pharmacological Profile
| Compound | Structure Note | MAO-A Potency | MAO-B Potency | Metabolic Stability | Primary Advantage |
| Tranylcypromine (TCP) | Parent (Non-F) | High ( | High ( | Low (Rapid 4-hydroxylation) | Baseline reference |
| 4-Fluoro-TCP | Phenyl 4-F sub | Increased (> TCP) | Similar/Slightly Higher | High (Blocked hydroxylation) | Extended duration of action |
| 2-Fluoro-2-phenyl-CPA | Cyclopropyl F sub | Significantly Higher | Significantly Higher | Moderate | Enhanced affinity via electronic effects |
| (1S,2S)-2-F-2-phenyl-CPA | Chiral specific | High | High | Moderate | Enantioselectivity remains critical |
Data synthesized from Yoshida et al. and comparative rat brain homogenate studies.
Mechanism of Action: Suicide Inhibition
Fluorinated cyclopropylamines function as mechanism-based inactivators (suicide inhibitors) . They are processed by the MAO enzyme as substrates, leading to the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor.
Mechanistic Pathway
The presence of fluorine influences the stability of the radical intermediate.
-
Single Electron Transfer (SET): The amine lone pair transfers an electron to FAD.
-
Ring Opening: The cyclopropyl radical ring opens. In fluorinated analogs, the inductive effect of fluorine can accelerate this step or stabilize the resulting radical.
-
Adduct Formation: The opened radical forms a covalent bond with the N(5) or C(4a) of the flavin, irreversibly inactivating the enzyme.
Figure 1: Mechanism-based inactivation pathway of MAO by fluorinated cyclopropylamines. The cycle ends in the formation of a stable flavin adduct.
Experimental Protocol: Fluorometric Kynuramine Assay
To evaluate these compounds, a continuous fluorometric assay using kynuramine is the gold standard. It is superior to colorimetric methods due to higher sensitivity and the ability to measure initial velocities continuously.
Protocol: Kynuramine Deamination
Principle: MAO oxidizes non-fluorescent kynuramine into 4-hydroxyquinoline, which fluoresces in alkaline conditions.
Reagents & Buffer Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate: Kynuramine dihydrobromide (Stock: 20 mM in water).
-
Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/microsomes).
-
Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[1]
Step-by-Step Workflow
-
Inhibitor Pre-incubation:
-
Dilute fluorinated test compounds in DMSO (Final DMSO < 1%).
-
Add 10 µL inhibitor + 90 µL diluted enzyme (approx. 0.01 mg/mL protein) to a black 96-well plate.
-
Critical Step: Incubate for 30 minutes at 37°C. Note: As suicide inhibitors, potency is time-dependent. Pre-incubation is mandatory to measure
.
-
-
Reaction Initiation:
-
Add 100 µL Kynuramine working solution (Final conc:
; ~40 µM for MAO-A, ~30 µM for MAO-B).
-
-
Kinetic Measurement:
-
Measure fluorescence immediately at Ex 310 nm / Em 400 nm .
-
Read every 60 seconds for 30 minutes.
-
-
Endpoint (Optional but Recommended for Sensitivity):
-
Terminate reaction with 2N NaOH.
-
Read endpoint fluorescence (Signal is boosted ~10x in basic pH).
-
Self-Validating Controls
-
Z' Factor Check: Positive control (Enzyme + Substrate) vs. Negative Control (No Enzyme). Z' must be > 0.5.
-
Reference Standards: Clorgyline must inhibit MAO-A with
nM. Selegiline must inhibit MAO-B with nM.
Figure 2: Experimental workflow for the fluorometric determination of MAO inhibition.
References
-
Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Source: PubMed / NIH
-
Fluorinated phenylcyclopropylamines.[2] Part 3: Inhibition of monoamine oxidase A and B. Source: Bioorganic & Medicinal Chemistry / NIH [2]
-
Chronic Effects of Tranylcypromine and 4-fluorotranylcypromine on Regional Brain Monoamine Metabolism. Source: PubMed / NIH
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Source: Springer Nature
-
Monoamine Oxidase (MAO) Inhibition Assay Protocol. Source: Evotec / Cyprotex
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
